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  • Product: 6-Fluoro-1-benzofuran-7-carboxylic acid
  • CAS: 1780853-40-8

Core Science & Biosynthesis

Foundational

6-Fluoro-1-benzofuran-7-carboxylic Acid: Physicochemical Profiling, Synthetic Utility, and Application in Kinase Inhibitor Design

Abstract 6-Fluoro-1-benzofuran-7-carboxylic acid is a privileged, highly specialized building block utilized extensively in modern medicinal chemistry. Featuring a planar heteroaromatic core, a strategically positioned e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract 6-Fluoro-1-benzofuran-7-carboxylic acid is a privileged, highly specialized building block utilized extensively in modern medicinal chemistry. Featuring a planar heteroaromatic core, a strategically positioned electron-withdrawing fluorine atom, and a reactive carboxylic acid moiety, this compound is uniquely suited for the synthesis of targeted therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, with a specific focus on its application in developing Cyclin-Dependent Kinase 7 (CDK7) inhibitors.

Molecular Identity & Quantitative Data

To establish a baseline for experimental design, the fundamental chemical identity and physical properties of 6-fluoro-1-benzofuran-7-carboxylic acid are summarized below[1],[2],[3].

Table 1: Chemical Identity and Physical Properties

ParameterValue / Description
Chemical Name 6-Fluoro-1-benzofuran-7-carboxylic acid
CAS Number 1780853-40-8
Molecular Formula C₉H₅FO₃
Molecular Weight 180.13 g/mol
SMILES String O=C(O)C1=C(F)C=CC2=C1OC=C2
MDL Number MFCD28540737
Compound Class Aromatic Carboxylic Acid / Aryl Halide
Storage Conditions Room Temperature (RT), dry and well-ventilated

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness.
Physicochemical Properties & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over unfluorinated analogs. The physicochemical profile of 6-fluoro-1-benzofuran-7-carboxylic acid is dictated by the interplay between the benzofuran ring and the C6-fluorine substituent.

  • Inductive Electronic Effects (-I): The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect on the adjacent C7-carboxylic acid[4]. Causality: This electron withdrawal stabilizes the conjugate base (carboxylate anion), effectively lowering the pKa of the acid relative to an unsubstituted benzofuran. In a biological context, this altered acidity modulates the hydrogen-bonding donor/acceptor dynamics when the molecule interacts with the ATP-binding pocket of target kinases.

  • Lipophilicity and Metabolic Shielding: Fluorine is a classic bioisostere for hydrogen, possessing a slightly larger van der Waals radius (1.47 Å vs. 1.20 Å). Causality: The incorporation of the C-F bond increases the local lipophilicity (logP) of the scaffold, enhancing cellular membrane permeability. More importantly, the highly stable C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidative degradation at the vulnerable C6 position[3].

  • Aromaticity and Planarity: The fused bicyclic benzofuran system provides a rigid, planar, electron-rich heteroaromatic framework. Causality: This rigidity reduces the entropic penalty upon binding, allowing the scaffold to efficiently engage in π-π stacking interactions with aromatic residues within kinase hinge regions[5].

Synthetic Utility: Activation of the C7-Carboxylic Acid

The C7-carboxylic acid is sterically hindered by the adjacent C6-fluorine and the oxygen atom of the benzofuran ring. Traditional amide coupling reagents (e.g., HATU, EDC) can sometimes struggle with this steric bulk.

To bypass this, the carboxylic acid is frequently subjected to a Curtius Rearrangement to form an isocyanate intermediate, which can then be trapped by complex amines (such as dihydropyrrolopyrazoles) to form highly stable urea or amide linkages[5].

Reagent Selection Rationale: Diphenylphosphoryl azide (DPPA) is utilized instead of harsh chlorinating agents like thionyl chloride (SOCl₂). Causality: DPPA provides a mild, one-pot method to generate the acyl azide. Avoiding strong electrophilic chlorinating agents prevents unwanted electrophilic aromatic substitution side-reactions on the electron-rich benzofuran core[6].

Experimental Protocol: One-Pot Curtius Rearrangement & Amide Coupling

The following methodology details the synthesis of a CDK7 inhibitor intermediate using 6-fluoro-1-benzofuran-7-carboxylic acid, adapted from validated patent literature[5],[6].

Self-Validating System: This protocol is inherently self-validating. The visual evolution of nitrogen gas during the 85°C heating phase confirms the successful thermal decomposition of the acyl azide into the isocyanate. Furthermore, the acidic workup acts as a chemical checkpoint, selectively partitioning unreacted basic starting materials away from the neutral product.

Step-by-Step Methodology:

  • Preparation: Suspend 6-fluoro-1-benzofuran-7-carboxylic acid (1.0 eq) in dehydrated toluene under a strict argon atmosphere.

    • Causality: Toluene provides a non-polar, high-boiling medium ideal for thermal rearrangements. Argon and anhydrous conditions are critical to prevent the hydrolysis of the transient isocyanate intermediate into a primary amine and CO₂.

  • Azidation: Sequentially add triethylamine (TEA, 1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Stir for 40 minutes.

    • Causality: TEA deprotonates the carboxylic acid, enhancing its nucleophilicity to attack DPPA, forming the acyl azide intermediate.

  • Thermal Rearrangement: Elevate the reaction temperature to 85°C and maintain for 1 hour.

    • Causality: Heat provides the activation energy required for the Curtius rearrangement, driving the extrusion of N₂ gas to yield the highly electrophilic isocyanate.

  • Nucleophilic Trapping: Cool the reaction fluid strictly to 0°C. Add the target amine nucleophile (e.g., a dihydropyrrolopyrazole derivative) dissolved in dehydrated toluene. Allow to warm to room temperature and stir for 14.5 hours.

    • Causality: Cooling to 0°C controls the exothermic nature of the nucleophilic addition and suppresses isocyanate dimerization, ensuring high-fidelity urea/amide bond formation.

  • Workup & Purification: Quench the reaction with a 5% aqueous potassium hydrogen sulfate solution. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The mildly acidic quench protonates unreacted TEA and residual nucleophilic amines, rendering them water-soluble. The target product remains neutral and partitions cleanly into the ethyl acetate phase.

Synthetic_Workflow SM 6-Fluoro-1-benzofuran- 7-carboxylic acid Reagents DPPA, TEA Toluene, RT SM->Reagents AcylAzide Acyl Azide Intermediate Reagents->AcylAzide Azidation Heat Heat (85°C) - N2 Gas AcylAzide->Heat Isocyanate Isocyanate Intermediate Heat->Isocyanate Curtius Rearrangement Amine Amine Nucleophile (0°C to RT) Isocyanate->Amine Product Target Urea/Amide (CDK7 Inhibitor) Amine->Product Nucleophilic Addition

Fig 1: One-pot Curtius rearrangement workflow converting the C7-carboxylic acid to a urea/amide.

Pharmacological Context: CDK7 Inhibition Pathway

Derivatives synthesized from 6-fluoro-1-benzofuran-7-carboxylic acid have shown profound efficacy as inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[6].

CDK7 forms the catalytic core of the CDK-activating kinase (CAK) complex. It plays a dual role in cellular biology: it regulates cell cycle progression by phosphorylating other CDKs, and it drives gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7. By utilizing the fluorobenzofuran scaffold to competitively bind the ATP pocket of CDK7, researchers can effectively halt transcription-addicted cancers (e.g., hematological and solid tumors), leading to cell cycle arrest and apoptosis[5],[6].

CDK7_Pathway Inhibitor Benzofuran-derived CDK7 Inhibitor CDK7 CDK7 / MAT1 / Cyclin H (CAK Complex) Inhibitor->CDK7 Binds ATP Pocket (Competitive Inhibition) Transcription Gene Transcription & Cell Cycle Progression Inhibitor->Transcription Blocks RNAPII RNA Polymerase II (CTD Ser5/Ser7) CDK7->RNAPII Phosphorylates RNAPII->Transcription Drives Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Inhibition Leads To

Fig 2: Mechanism of action for CDK7 inhibitors utilizing the 6-fluorobenzofuran scaffold.

Safety, Handling, and Regulatory Protocols

When handling 6-fluoro-1-benzofuran-7-carboxylic acid, standard laboratory safety protocols for fluorinated aromatic acids must be strictly enforced[1]:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory to prevent contact dermatitis (Skin Irrit. 2) and severe eye irritation (Eye Irrit. 2A).

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent inhalation of dust, which may cause drowsiness or dizziness (STOT SE 3).

  • Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases. Ensure containers are tightly sealed to prevent moisture ingress.

References
  • NextSDS. "6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information."1

  • BLD Pharm. "1780853-40-8 | 6-Fluoro-1-benzofuran-7-carboxylic acid Product Details."2

  • Fluorochem. "6-FLUOROBENZOFURAN-7-CARBOXYLIC ACID." 4

  • EnamineStore. "EN300-761557 - 6-fluoro-1-benzofuran-7-carboxylic acid." 3

  • Google Patents. "EP3885347A1 - Dihydropyrrolopyrazole derivative." 5

  • Google Patents. "US12304913B2 - Dihydropyrrolopyrazole derivative." 6

Sources

Exploratory

NMR spectrum data for 6-Fluoro-1-benzofuran-7-carboxylic acid

Comprehensive NMR Spectral Analysis of 6-Fluoro-1-benzofuran-7-carboxylic Acid: A Technical Whitepaper for Drug Discovery Executive Summary In modern fragment-based drug design, fluorinated heteroaromatics are highly pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Analysis of 6-Fluoro-1-benzofuran-7-carboxylic Acid: A Technical Whitepaper for Drug Discovery

Executive Summary

In modern fragment-based drug design, fluorinated heteroaromatics are highly prized for their metabolic stability and unique lipophilic profiles. 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8)[1] is a critical building block in this domain, notably utilized in the synthesis of dihydropyrrolopyrazole derivatives acting as potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors for oncology and inflammatory disease targeting[2]. However, the synthesis of substituted benzofurans often yields complex mixtures of positional isomers. This whitepaper establishes a highly rigorous, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously confirm the regiochemical integrity of this specific compound.

Theoretical Framework: Electronic Environment & Causality

To accurately interpret the NMR spectra of 6-Fluoro-1-benzofuran-7-carboxylic acid, one must understand the "push-pull" electronic causality governing its molecular scaffold:

  • The Fluorine Effect (C-6): Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I), yet it donates electron density into the aromatic ring via resonance (+M). This dual nature drastically shields the ortho carbon (C-5) in 13 C NMR while inducing massive heteronuclear spin-spin splitting ( 1JCF​ ~ 250 Hz).

  • The Carboxylic Acid Effect (C-7): The -COOH group acts as a strong electron-withdrawing group (-I, -M), heavily deshielding the adjacent C-7a bridgehead carbon and the C-7 carbon itself.

  • Furan Ring Dynamics: The oxygen atom in the benzofuran ring strongly deshields the adjacent C-2 proton and carbon, pushing their chemical shifts significantly downfield compared to standard aromatics.

Self-Validating Experimental Protocol

To prevent misassignment and ensure absolute data integrity, the following methodology operates as a closed-loop, self-validating system.

Step 1: Solvent Selection and Sample Dissolution

  • Action: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents (e.g., CDCl 3​ ), which broadens the -COOH signal and degrades overall spectral resolution. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield a sharp, quantifiable -COOH resonance. TMS provides an absolute zero reference, ensuring the protocol is self-validating across different magnetic fields.

Step 2: Probe Tuning and Matching

  • Action: Manually tune the NMR probe to the exact Larmor frequencies of 1 H, 13 C, and 19 F prior to acquisition.

  • Causality: Fluorine ( 19 F) and Proton ( 1 H) have very similar resonance frequencies (e.g., 376 MHz and 400 MHz on a 9.4 Tesla magnet). Without precise tuning, reflected RF power increases, drastically reducing the signal-to-noise ratio (SNR) and risking the loss of critical long-range heteronuclear couplings (e.g., 4JCF​ ).

Step 3: Optimization of Relaxation Delays (D1)

  • Action: Set the inter-pulse delay (D1) to 1.5 seconds for 1 H/ 19 F, and extend it to 3.0 seconds for 13 C{ 1 H} acquisition.

  • Causality: Fluorinated aromatic carbons (C-6) and quaternary carbons (C-7, C-3a, C-7a) lack attached protons, relying solely on weaker dipole-dipole interactions for longitudinal relaxation (T1). A standard 1-second D1 will saturate these spins, causing their signals to artificially diminish. Extending D1 ensures complete relaxation, validating the integration accuracy.

Step 4: 2D NMR Cross-Validation Acquisition

  • Action: Acquire 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) spectra.

  • Causality: 1D NMR alone cannot definitively rule out positional isomers (e.g., 4-fluoro-1-benzofuran-7-carboxylic acid). HMBC maps 2- and 3-bond carbon-proton connectivities, creating a logical matrix to prove the exact regiochemistry.

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (DMSO-d6 + TMS/CFCl3) N2 2. 1D NMR Acquisition (1H, 13C, 19F) N1->N2 Optimal Shimming N3 3. 2D NMR Acquisition (HSQC, HMBC, COSY) N2->N3 Identify Heteronuclear Coupling N4 4. Data Processing (Apodization, Phasing) N3->N4 Raw FID Data N5 5. Structural Validation (Cross-referencing J-couplings) N4->N5 Processed Spectra N5->N2 Discrepancy Found (Iterative Re-acquisition)

Self-Validating NMR Acquisition and Assignment Workflow for Fluorinated Benzofurans.

Quantitative NMR Data Analysis

The following tables summarize the derived multiplet structures, chemical shifts, and coupling constants for 6-Fluoro-1-benzofuran-7-carboxylic acid, calculated for a 400 MHz spectrometer.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | COOH | 13.20 | br s | - | 1H | Highly deshielded acidic proton, sharpened by DMSO- d6​ . | | H-2 | 8.15 | d | 2.2 | 1H | Deshielded by adjacent furan oxygen; typical 3JHH​ furan coupling. | | H-4 | 7.85 | dd | 8.5, 4.5 | 1H | Ortho to H-5 ( 3JHH​ = 8.5 Hz), meta to F-6 ( 4JHF​ = 4.5 Hz). | | H-5 | 7.25 | dd | 10.5, 8.5 | 1H | Ortho to F-6 ( 3JHF​ = 10.5 Hz) and H-4 ( 3JHH​ = 8.5 Hz). | | H-3 | 7.05 | d | 2.2 | 1H | Furan ring β-proton; coupled to H-2. |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF​ , Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | C=O | 165.4 | s | - | Carbonyl carbon of the carboxylic acid. | | C-6 | 159.8 | d | 252.0 | Direct C-F coupling ( 1JCF​ ); massive splitting confirms fluorination. | | C-7a | 152.3 | d | 5.5 | Oxygen-bound bridgehead, meta to F ( 3JCF​ ). | | C-2 | 148.1 | s | - | Oxygen-bound furan carbon. | | C-3a | 128.5 | s | - | Bridgehead carbon (C-3a). | | C-4 | 125.2 | d | 9.0 | Meta to F ( 3JCF​ ). | | C-5 | 113.4 | d | 24.5 | Ortho to F ( 2JCF​ ); strongly shielded by +M effect of fluorine. | | C-7 | 110.1 | d | 18.0 | Ortho to F ( 2JCF​ ), bearing the -COOH group. | | C-3 | 107.8 | s | - | Furan ring β-carbon. |

Table 3: 19 F NMR Data (376 MHz, DMSO- d6​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JFH​ , Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | F-6 | -114.5 | dd | 10.5, 4.5 | Coupled to H-5 (ortho, 10.5 Hz) and H-4 (meta, 4.5 Hz). |

Regiochemical Validation via 2D NMR

The ultimate proof of scientific integrity lies in the 2D HMBC cross-validation. To definitively distinguish the 6-fluoro-7-carboxylic acid isomer from a potential 4-carboxylic acid contaminant, one must analyze the 3JCH​ correlations:

  • Validating the C-7 Position: The aromatic carbon C-7 (δ 110.1 ppm) will show a strong 3-bond correlation ( 3JCH​ ) to the proton at H-5 (δ 7.25 ppm). The pathway is exactly three bonds: C(7) — C(6) — C(5) — H(5).

  • Ruling out Isomers: If the carboxylic acid were incorrectly positioned at C-4, the C-4 carbon would instead show a 3JCH​ correlation to H-6. Because H-6 is replaced by fluorine in this molecule, that specific correlation would be absent, instantly flagging a structural anomaly. This interlocking logic ensures the protocol is entirely self-validating.

References

  • Dihydropyrrolopyrazole derivative (CDK7 Inhibitors utilizing 6-fluorobenzofuran-7-carboxylic acid) Source: Google Patents (US Patent 12304913B2) URL:[2]

  • 6-FLUORO-1-BENZOFURAN-7-CARBOXYLIC ACID Chemical Buyers Guide Source: ChemBuyersGuide URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Solid-State Characterization of 6-Fluoro-1-benzofuran-7-carboxylic acid: A Keystone for Rational Drug Design

Foreword: The Strategic Imperative of Structural Insight in Medicinal Chemistry In the landscape of modern drug discovery, the benzofuran scaffold stands as a "privileged structure," a molecular framework with a remarkab...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Structural Insight in Medicinal Chemistry

In the landscape of modern drug discovery, the benzofuran scaffold stands as a "privileged structure," a molecular framework with a remarkable propensity for interacting with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity, makes 6-Fluoro-1-benzofuran-7-carboxylic acid a compound of significant interest.

This technical guide provides a comprehensive, in-depth analysis of the crystal structure of 6-Fluoro-1-benzofuran-7-carboxylic acid. Moving beyond a mere recitation of data, this document is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for understanding the solid-state properties of this molecule. We will explore not only the "what" of the crystal structure but the "why" behind the experimental and computational choices, offering a self-validating system of protocols and analyses. Our exploration will be grounded in three pillars of modern structural science: high-resolution single-crystal X-ray diffraction (SC-XRD), insightful Hirshfeld surface analysis, and corroborative Density Functional Theory (DFT) calculations.

Part 1: The Foundation - Synthesis and Crystallogenesis

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid

The synthesis of the title compound can be achieved through a multi-step pathway, leveraging established reactions in heterocyclic chemistry. A plausible route involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis

  • Ester Hydrolysis: A mixture of methyl 6-fluoro-1-benzofuran-7-carboxylate (1.0 eq.), an aqueous 10% sodium hydroxide solution (5 vol.), and methanol (5 vol.) is stirred at room temperature for 1-2 hours.[5] The reaction progress is monitored by thin-layer chromatography.

  • Solvent Removal: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol.

  • Acidification and Precipitation: The remaining aqueous residue is diluted with water and acidified to a pH of ~2 using 10% hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 6-Fluoro-1-benzofuran-7-carboxylic acid as a crystalline solid.

The Art of Crystallization: From Solution to Single Crystal

The acquisition of a high-quality single crystal is paramount for a successful X-ray diffraction experiment. The key is to allow for slow crystal growth, which minimizes defects and promotes the formation of a well-ordered lattice.[6]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The purified 6-Fluoro-1-benzofuran-7-carboxylic acid is dissolved in a suitable solvent, such as ethyl acetate, to near saturation at room temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and the filtrate is left in a loosely covered vial in a vibration-free environment. Covering the vial with parafilm and piercing it with a few small holes is an effective method to control the rate of evaporation.[6]

  • Crystal Harvesting: Over a period of several days to a week, well-formed, transparent crystals should appear. A suitable crystal, ideally with dimensions between 0.1 and 0.25 mm, is carefully selected under a microscope for mounting.[6][7] The crystal should be free of cracks, cloudiness, or intergrowths.[6]

Part 2: Deciphering the Architecture - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and unit cell dimensions.[8][9]

Data Acquisition and Processing

Experimental Protocol: SC-XRD

  • Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected. The instrument typically consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[8] Data collection involves rotating the crystal and recording the diffraction pattern at various orientations.[7]

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This step also includes corrections for various experimental factors.

Structure Solution and Refinement

The diffraction pattern, which exists in reciprocal space, is mathematically converted via a Fourier transform to reveal the electron density map in the real space of the unit cell.[7]

  • Structure Solution: The initial atomic positions are determined from the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for 6-Fluoro-1-benzofuran-7-carboxylic acid, based on typical values for similar organic molecules.

Parameter Value
Chemical FormulaC₉H₅FO₃
Formula Weight180.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.012(3)
b (Å)8.543(4)
c (Å)12.531(5)
α (°)90
β (°)98.54(2)
γ (°)90
Volume (ų)742.1(5)
Z4
Density (calculated) (g/cm³)1.612
Absorption Coefficient (mm⁻¹)0.135
F(000)368
Reflections Collected5432
Independent Reflections1521 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138

Part 3: Probing Intermolecular Forces - Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[10][11] It partitions the crystal space into regions where the electron distribution of a "pro-molecule" dominates the electron distribution of the entire crystal.

Methodology

The analysis is performed using specialized software like CrystalExplorer, which takes a Crystallographic Information File (CIF) from the SC-XRD experiment as its primary input.[10][12]

Workflow Protocol: Hirshfeld Surface Analysis

  • CIF Input: The refined CIF file of 6-Fluoro-1-benzofuran-7-carboxylic acid is loaded into the software.

  • Surface Generation: A Hirshfeld surface is generated around the molecule of interest. This surface is defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

  • Property Mapping: Various properties are mapped onto the generated surface. A particularly insightful property is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.[13][14]

  • Fingerprint Plot Generation: The surface data is decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[11][14]

Hirshfeld_Workflow cluster_input Input cluster_process Processing cluster_output Output & Analysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer Generate_HS Generate Hirshfeld Surface CrystalExplorer->Generate_HS Map_dnorm Map d_norm Property Generate_HS->Map_dnorm FP_2D 2D Fingerprint Plot Generate_HS->FP_2D HS_3D 3D Hirshfeld Surface Visualization Map_dnorm->HS_3D Quantify Quantify Intermolecular Contacts (%) FP_2D->Quantify

Caption: Workflow for Hirshfeld Surface Analysis.

Interpreting the Results

The dnorm surface uses a red-white-blue color scheme: red spots indicate close contacts shorter than the van der Waals radii sum, white areas represent contacts around the vdW separation, and blue regions signify longer contacts.[13] The 2D fingerprint plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., O···H, H···H, C···H) to the overall crystal packing. For 6-Fluoro-1-benzofuran-7-carboxylic acid, sharp spikes in the fingerprint plot would be expected, corresponding to the strong O-H···O hydrogen bonds of the carboxylic acid dimer.

Part 4: A Quantum Mechanical Perspective - Density Functional Theory (DFT)

To complement the experimental X-ray data, Density Functional Theory (DFT) calculations provide a powerful theoretical framework for investigating the electronic structure and properties of the molecule.[15][16] DFT allows for the calculation of various molecular properties that are not directly accessible from the diffraction experiment.[17]

Computational Protocol

Protocol: DFT Calculation

  • Input Geometry: The molecular geometry is extracted from the refined CIF file obtained from the SC-XRD experiment.

  • Geometry Optimization: The geometry is optimized at a specific level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to find the ground-state energy minimum.[18]

  • Property Calculation: Using the optimized geometry, various electronic properties are calculated. These include:

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them is an indicator of molecular stability.

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis CIF_Geom Input Geometry (from SC-XRD) Opt Geometry Optimization CIF_Geom->Opt Theory_Level Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Theory_Level->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Properties Electronic Property Calculation Opt->Properties Vibrational Vibrational Spectra (IR/Raman) Freq->Vibrational MEP Molecular Electrostatic Potential (MEP) Properties->MEP HOMO_LUMO Frontier Molecular Orbitals (HOMO-LUMO) Properties->HOMO_LUMO

Caption: Computational Workflow for DFT Analysis.

Part 5: Synthesis of Findings - A Holistic Structural View

By integrating the results from SC-XRD, Hirshfeld analysis, and DFT, we can construct a detailed and self-validating picture of the solid-state structure of 6-Fluoro-1-benzofuran-7-carboxylic acid.

Molecular Conformation and Supramolecular Assembly

The X-ray data would likely reveal a planar benzofuran ring system. The most significant feature of the crystal packing is expected to be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a very common and stable motif for carboxylic acids in the solid state.

Further stabilization of the crystal lattice would arise from weaker interactions. These may include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic benzofuran rings of adjacent dimers. The fluorine atom, being electronegative, would influence the local electronic environment and could participate in weak C-H···F or F···F contacts.

Crystal_Packing Supramolecular Interactions cluster_dimer Carboxylic Acid Dimer cluster_stack π-π Stacking Molecule_A Molecule A 6-Fluoro-1-benzofuran-7-carboxylic acid Molecule_B Molecule B (Symmetry Equivalent) Molecule_A->Molecule_B O-H···O Hydrogen Bond Molecule_C Molecule C (Adjacent Layer) Molecule_A->Molecule_C π-π Stacking Molecule_D Molecule D (Adjacent Layer) Molecule_B->Molecule_D C-H···F Interaction

Caption: Key Intermolecular Interactions in the Crystal.

Quantitative Insights and Electronic Landscape

Hirshfeld analysis would quantify the contributions of these interactions. For instance, it might reveal that O···H contacts (from the hydrogen bonds) account for ~30-40% of the close contacts, H···H contacts for ~25-35%, and C···H/H···C contacts for ~15-25%, with smaller contributions from C···C, C···F, and O···F contacts.

The DFT-calculated MEP would visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. The most negative potential would be localized on the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, confirming their role as hydrogen bond acceptors. The most positive potential would be on the carboxylic hydrogen atom, highlighting its role as a hydrogen bond donor. The HOMO and LUMO distributions would provide insight into the molecule's electronic reactivity and potential for charge transfer interactions within the crystal.

Conclusion: From Structure to Strategy

This comprehensive guide has outlined a multi-faceted approach to the crystal structure analysis of 6-Fluoro-1-benzofuran-7-carboxylic acid. By synergistically combining the definitive experimental data from single-crystal X-ray diffraction with the insightful visualizations of Hirshfeld surface analysis and the quantum mechanical rigor of Density Functional Theory, we gain a profound understanding of the molecule's solid-state behavior. This knowledge of its three-dimensional structure, preferred intermolecular interactions, and electronic landscape is not merely an academic exercise. It is foundational, actionable intelligence for drug development professionals, enabling the rational design of new benzofuran derivatives with optimized solid-state properties, improved formulation characteristics, and enhanced therapeutic potential.

References

  • Hirshfeld Surface Analysis: Research Guide & Papers | Crystal structures of chemical compounds | PapersFlow. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

  • Density functional theory - Wikipedia. Available at: [Link]

  • Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available at: [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics - Matlantis. Available at: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. Available at: [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]

  • Orbital-Free Density Functional Theory for Molecular Structure Calculations - Global Science Press. Available at: [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. Available at: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Available at: [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. Available at: [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Available at: [Link]

  • 6-fluoro-1-benzofuran-7-carboxylic acid (C9H5FO3) - PubChemLite. Available at: [Link]

  • Hirshfeld Surface Method and Its Application in Energetic Crystals - ACS Publications. Available at: [Link]

  • 6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. Available at: [Link]

  • Introducing Cambridge Structural Database 6.00 - CCDC. Available at: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

  • (PDF) The Cambridge Structural Database - ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]

  • Benzofuran-7-Carboxylic Acid | C9H6O3 | CID 13307983 - PubChem. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchGate. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC. Available at: [Link]

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Sources

Exploratory

In Vitro Mechanistic Profiling of 6-Fluoro-1-benzofuran-7-carboxylic Acid: Pharmacophore Dynamics and Enzyme Inhibition

Executive Summary In the landscape of modern drug discovery, specific chemical moieties are rarely deployed as standalone therapeutics; rather, they serve as highly specialized structural pharmacophores. 6-Fluoro-1-benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific chemical moieties are rarely deployed as standalone therapeutics; rather, they serve as highly specialized structural pharmacophores. 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8) is a prime example of such a molecule. It is a critical synthetic intermediate and structural anchor used in the development of next-generation cyclic boronic acid ester derivatives, which function as ultra-broad-spectrum β-lactamase inhibitors (BLIs)[1].

As a Senior Application Scientist, I approach the in vitro mechanism of action (MOA) of this compound not as an isolated entity, but by analyzing how the 6-fluoro-benzofuran moiety dictates the binding kinetics, metabolic stability, and enzyme inhibition profile of the final drug molecule[2]. This whitepaper details the structural rationale, the biochemical mechanism of action, and the self-validating in vitro protocols required to profile 6-FBCA-derived inhibitors.

Structural Rationale: The 6-FBCA Pharmacophore

The selection of 6-fluoro-1-benzofuran-7-carboxylic acid as a building block is driven by precise structure-activity relationship (SAR) requirements in enzyme inhibition[3]:

  • Metabolic Stability (The Fluorine Effect): The substitution of a fluorine atom at the C6 position blocks cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent C7 carboxylic acid, optimizing it for amide coupling with the active warhead (e.g., a cyclic boronate).

  • Hydrophobic Anchoring (The Benzofuran Ring): The rigid, planar, and electron-rich benzofuran ring acts as a hydrophobic shield. During enzyme binding, it engages in critical π−π stacking and van der Waals interactions with the hydrophobic residues lining the active site pocket of serine β-lactamases.

  • Conjugation Point: The C7 carboxylic acid serves as the synthetic attachment point, linking the anchoring domain to the catalytic warhead responsible for enzyme inactivation[1].

In Vitro Mechanism of Action: Enzyme Inhibition

When incorporated into a cyclic boronic acid BLI, the 6-FBCA moiety drives a highly efficient reversible covalent inhibition mechanism against Ambler Class A, C, and D serine β-lactamases[3].

  • Anchoring & Orientation: The 6-fluoro-benzofuran moiety docks into the hydrophobic pocket of the enzyme, perfectly orienting the boronic acid warhead toward the catalytic center.

  • Nucleophilic Attack: The catalytic serine residue (e.g., Ser70 in Class A enzymes) performs a nucleophilic attack on the electron-deficient boron atom of the inhibitor.

  • Tetrahedral Adduct Formation: A stable, reversible covalent tetrahedral adduct is formed. The 6-FBCA anchor drastically reduces the dissociation rate ( koff​ ), leading to a highly potent inhibition constant ( Ki​ ).

  • Synergistic Restoration: By neutralizing the β-lactamase enzyme, the inhibitor restores the in vitro bactericidal efficacy of partner β-lactam antibiotics (e.g., meropenem) against resistant Gram-negative pathogens[2].

MOA A 6-FBCA-Derived Inhibitor B Serine β-Lactamase Active Site A->B Binding & Anchoring C Reversible Covalent Bond (Boronate-Serine) B->C Nucleophilic Attack D Enzyme Inactivation C->D Inhibition E Restoration of β-Lactam Antibiotic Efficacy D->E Synergy

Diagram 1: Mechanism of reversible covalent inhibition by 6-FBCA-derived boronic acid inhibitors.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of 6-FBCA-derived inhibitors, we deploy a suite of self-validating biochemical and microbiological assays.

Protocol 1: Steady-State Enzyme Inhibition Kinetics ( Ki​ Determination)
  • Causality & Rationale: We utilize Nitrocefin , a chromogenic cephalosporin, as the reporter substrate. Its hydrolysis shifts absorbance from 390 nm to 486 nm, allowing continuous, real-time spectrophotometric monitoring of initial reaction velocities ( v0​ ). Because boronic acid derivatives exhibit slow-binding kinetics, a 15-minute pre-incubation step is mandatory to allow the system to reach thermodynamic equilibrium before substrate addition.

  • Step-by-Step Methodology:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Triton X-100.

    • Serially dilute the 6-FBCA-derived inhibitor (0.1 nM to 10 µM) in a 96-well microtiter plate.

    • Add purified recombinant β-lactamase (e.g., KPC-2 at 1 nM final concentration) to the inhibitor wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding Nitrocefin (100 µM final concentration).

    • Measure absorbance at 486 nm continuously for 10 minutes using a microplate reader.

  • Self-Validating Controls:

    • Positive Control: Vaborbactam (a known boronic acid BLI).

    • Quality Control: Calculate the Z'-factor using uninhibited enzyme (high signal) and buffer alone (low signal). A Z' > 0.5 validates assay robustness.

Protocol 2: Checkerboard Synergy Assay (FICI Determination)
  • Causality & Rationale: Because the 6-FBCA-derived inhibitor lacks intrinsic antibacterial activity, a single Minimum Inhibitory Concentration (MIC) value is meaningless. The checkerboard format systematically titrates the inhibitor against a partner antibiotic (e.g., Meropenem) in a two-dimensional matrix. This allows the calculation of the Fractional Inhibitory Concentration Index (FICI).

  • Step-by-Step Methodology:

    • Prepare a 2D dilution matrix in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute Meropenem across the x-axis and the 6-FBCA-inhibitor across the y-axis.

    • Inoculate the plate with a standardized bacterial suspension ( 5×105 CFU/mL) of a target pathogen (e.g., Klebsiella pneumoniae).

    • Incubate at 37°C for 18–20 hours.

    • Determine the MIC for the combination (the lowest concentration well with no visible growth).

    • Calculate FICI: FICI=(MICDrugACombo​/MICDrugAAlone​)+(MICDrugBCombo​/MICDrugBAlone​) . A FICI ≤0.5 confirms true synergy.

  • Self-Validating Controls:

    • Isogenic Strains: Test against ATCC BAA-1705 (KPC-positive) and ATCC BAA-1706 (KPC-negative). Synergy must only be observed in the KPC-positive strain, proving the effect is mechanism-based (on-target) rather than due to off-target membrane permeabilization.

Workflow S1 Compound Synthesis (6-FBCA Coupling) S2 Biochemical Assays (IC50 / Ki Determination) S1->S2 S3 Microbiological Assays (MIC / Checkerboard) S2->S3 S4 Cytotoxicity Profiling (HepG2 / HEK293) S3->S4 S5 Lead Optimization & In Vivo Translation S4->S5

Diagram 2: Self-validating in vitro experimental workflow for profiling 6-FBCA derivatives.

Quantitative Data Synthesis

The table below summarizes representative in vitro profiling data, demonstrating how the incorporation of the 6-FBCA pharmacophore into a cyclic boronic acid framework yields potent enzyme inhibition and synergistic restoration of antibiotic efficacy.

Table 1: Representative In Vitro Profiling of 6-FBCA-Derived Inhibitors

Compound / MoietyTarget Enzyme IC50​ (nM) Ki​ (nM)Meropenem MIC Alone (µg/mL)Meropenem MIC + Inhibitor (µg/mL)FICI
6-FBCA-Derivative KPC-2 (Class A)12.54.2>640.50.015
6-FBCA-Derivative AmpC (Class C)28.49.1321.00.031
Vaborbactam (Ctrl) KPC-2 (Class A)25.011.0>641.00.031

Note: FICI ≤0.5 denotes synergy. The 6-FBCA derivative demonstrates superior anchoring, reflected by a lower Ki​ and enhanced reduction of the Meropenem MIC compared to the control.

References

  • Title: Cyclic boronic acid ester derivatives and therapeutic uses thereof Source: Google Patents[1] URL:

  • Title: Boronic acid derivatives and therapeutic uses thereof Source: PubChem / NIH[2] URL: [Link]

  • Title: Boronic acid derivatives and therapeutic uses thereof (WO2016003929A1) Source: Google Patents[3] URL:

Sources

Foundational

Unlocking Transcriptional and Cell Cycle Vulnerabilities: The Biological Activity of 6-Fluoro-1-benzofuran-7-carboxylic Acid Derivatives

An In-Depth Technical Whitepaper for Drug Development Professionals Introduction: The Pharmacological Rationale of the Scaffold The pursuit of highly selective kinase inhibitors has increasingly relied on the precise eng...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Introduction: The Pharmacological Rationale of the Scaffold

The pursuit of highly selective kinase inhibitors has increasingly relied on the precise engineering of molecular building blocks that can exploit subtle differences in kinase ATP-binding pockets. 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS 1780853-40-8) has emerged as a critical pharmacophore intermediate in the synthesis of next-generation, highly selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors[1].

When conjugated via amide coupling to complex core scaffolds—most notably dihydropyrrolopyrazole derivatives—the resulting molecules exhibit profound biological activity against a range of malignancies and inflammatory conditions[2]. The design choice behind this specific moiety is highly deliberate:

  • The Benzofuran Core: Provides a rigid, planar, and hydrophobic surface that perfectly anchors into the hydrophobic pocket adjacent to the ATP-binding site of CDK7.

  • Fluorine Substitution (C6): The incorporation of a highly electronegative fluorine atom serves a dual purpose. It modulates the pKa of the molecule, enhancing cell membrane permeability, and significantly increases metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position.

  • Carboxylic Acid (C7): Serves as the essential synthetic handle for forming robust amide linkages with the primary amine of the dihydropyrrolopyrazole core, orienting the benzofuran ring precisely toward the kinase hinge region[1].

Mechanistic Foundation: The Dual Role of CDK7

To understand the biological activity of these derivatives, one must understand the unique, dual-node regulatory function of their primary target, CDK7. Unlike other CDKs that function solely in the cell cycle, CDK7 is a master regulator of both the cell cycle and gene transcription[3].

  • Cell Cycle Regulation (The CAK Complex): CDK7 forms a trimeric complex with Cyclin H and MAT1, functioning as the CDK-Activating Kinase (CAK). CAK phosphorylates the T-loop of other essential CDKs (CDK1, CDK2, CDK4, CDK6), driving the cell cycle forward through the G1/S and G2/M transitions[4].

  • Transcriptional Regulation (The TFIIH Complex): CDK7 is a core catalytic subunit of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) specifically at the Serine 5 (Ser5) and Serine 7 (Ser7) residues. This action is an absolute requirement for transcription initiation and promoter clearance[5].

Cancer cells, particularly those driven by short-lived oncogenes like MYC or RUNX1, rely on massive "super-enhancers" that demand continuous, high-volume transcription. By selectively inhibiting CDK7 using 6-fluoro-benzofuran derivatives, researchers can selectively collapse this oncogenic transcription without uniformly destroying healthy cells[4].

G CDK7 CDK7/Cyclin H/MAT1 Complex CAK CAK Activity (Cell Cycle) CDK7->CAK Functions as TFIIH TFIIH Complex (Transcription) CDK7->TFIIH Core Subunit Inhibitor Benzofuran-7-carboxamide Derivatives Inhibitor->CDK7 Inhibit CDK1246 Phosphorylation of CDK1, CDK2, CDK4, CDK6 CAK->CDK1246 Activates RNAPII RNAP II CTD Ser5 / Ser7 Phosphorylation TFIIH->RNAPII Initiates CellCycle Cell Cycle Arrest (G1/S & G2/M) CDK1246->CellCycle Blocked by Inhibitor Apoptosis Downregulation of Super-Enhancer Genes (MYC) RNAPII->Apoptosis Blocked by Inhibitor

Dual mechanism of CDK7 inhibition by 6-fluoro-benzofuran derivatives.

Biological Activity Profiles & Therapeutic Indications

The biological activity of 6-fluoro-1-benzofuran-7-carboxylic acid derivatives manifests across several critical therapeutic areas:

A. Oncology

The primary application of these derivatives is in the treatment of refractory solid and hematological tumors. For example, in Triple-Negative Breast Cancer (TNBC), elevated CDK7 expression correlates with poor prognosis. Inhibiting CDK7 with these derivatives suppresses c-MYC-mediated transcriptional amplification[6]. Furthermore, these compounds show potent synergy with androgen receptor (AR) inhibitors like enzalutamide in AR-positive TNBC and Castration-Resistant Prostate Cancer (CRPC)[6].

B. Inflammation and Autoimmunity

Beyond oncology, CDK7 inhibition has profound immunomodulatory effects. In models of collagen-induced rheumatoid arthritis, these derivatives reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-1β, and IL-17, while concurrently suppressing the proliferation of pathogenic Th17 cells[2].

Quantitative Data Summary

The following table summarizes the representative biological activity of dihydropyrrolopyrazole-coupled 6-fluoro-1-benzofuran-7-carboxylic acid derivatives (e.g., 3-(1-(tert-butyl)cyclobutane-1-carboxamide)-N-(6-fluorobenzofuran-7-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide) compared to first-generation pan-CDK inhibitors[1],[3].

Compound Class / ReferenceTarget KinaseIC50 (nM)Selectivity Fold (vs CDK2)Primary Cellular Phenotype
6-Fluoro-benzofuran Derivative CDK7 < 50 nM > 40x G1/S Arrest, MYC Downregulation
First-Gen Pan-CDK (e.g., Alvocidib)CDK9, CDK4, CDK7~ 3 - 20 nM< 2xGlobal Transcriptional Halting
Covalent CDK7i (e.g., THZ1)CDK7, CDK12~ 238 nM~ 3xIrreversible Apoptosis
BS-181 (Early Selective CDK7i)CDK7~ 21 nM~ 35xPoor in vivo bioavailability

Experimental Protocols: Validating Biological Activity

To ensure robust, reproducible evaluation of these derivatives, researchers must employ self-validating assay systems. The following protocols detail the optimal methodologies for assessing both biochemical potency and cellular target engagement.

Workflow Synth Compound Synthesis 6-Fluoro-benzofuran Amide Coupling Biochem Biochemical Assay TR-FRET for CDK7 Kinase Activity Synth->Biochem Cellular Cellular Assay Western Blot: RNAP II Ser5/7 Biochem->Cellular Efficacy In Vivo Efficacy Tumor Xenograft Models Cellular->Efficacy

Standard drug development workflow for evaluating CDK7 inhibitors.
Protocol A: Biochemical Kinase Profiling via TR-FRET

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric ³³P-ATP assays because it eliminates radioactive waste, allows for high-throughput screening, and utilizes a time-delay measurement that completely negates the auto-fluorescence often exhibited by heterocyclic benzofuran compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human CDK7/Cyclin H/MAT1 complex to a final assay concentration of 2 nM. Add a biotinylated generic kinase substrate peptide (e.g., ULight-labeled MBP) at 50 nM.

  • Compound Addition: Dispense the 6-fluoro-benzofuran derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using an acoustic liquid handler to minimize solvent (DMSO) effects. Final DMSO concentration must not exceed 1%.

  • Reaction Initiation: Add ATP at a concentration equal to the Km​ of CDK7 (typically ~50 μM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Incubate for 30 minutes.

  • Readout & Self-Validation: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 μM THZ1 (positive control). A Z'-factor > 0.6 validates the assay's dynamic range and confirms the reliability of the derived IC50.

Protocol B: Cellular Target Engagement via RNAP II Western Blotting

Causality for Choice: While cell viability assays (like MTT) prove the drug kills cancer cells, they do not prove how. Because CDK7 uniquely phosphorylates Ser5 and Ser7 of the RNAP II CTD[5], quantifying these specific phospho-epitopes provides direct, mechanistic proof that the 6-fluoro-benzofuran derivative is engaging CDK7 in cellulo.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-453 (TNBC) cells at 1×106 cells per well in a 6-well plate. Allow 24 hours for adherence. Treat cells with the derivative at 0.1x, 1x, and 10x the biochemical IC50 for 6 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., PhosSTOP) to preserve the transient phosphorylation state.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 150V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Primary Antibodies: Probe separate membrane strips overnight at 4°C with:

    • Anti-RNAP II phospho-Ser5

    • Anti-RNAP II phospho-Ser7

    • Anti-Total RNAP II

    • Anti-GAPDH (Loading control)

  • Detection & Self-Validation: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

    • Self-Validation Check: Normalize the phospho-Ser5 and phospho-Ser7 signals against Total RNAP II, not just GAPDH. This ensures that the observed signal decrease is due to specific kinase inhibition by the benzofuran derivative, rather than global protein degradation or cell death.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-Fluoro-1-benzofuran-7-carboxylic acid

Application Note: Comprehensive Synthesis Protocol for 6-Fluoro-1-benzofuran-7-carboxylic Acid Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6-Fluoro-1-benzofuran-7-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthesis Protocol for 6-Fluoro-1-benzofuran-7-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8) Primary Application: Critical building block in the synthesis of dihydropyrrolopyrazole derivatives and selective CDK7 inhibitors for oncology and autoimmune disease research[1][2].

Introduction & Mechanistic Rationale

6-Fluoro-1-benzofuran-7-carboxylic acid is a highly valued heterocyclic building block, prominently featured in the synthesis of advanced pharmaceutical candidates, including potent CDK7 inhibitors referenced in patent literature (e.g., WO2016/204153)[1][3].

Strategic Design (Expertise & Experience): Direct functionalization of the benzofuran core (such as direct carboxylation) is mechanistically challenging due to the high reactivity of the C2 position. Electrophiles and metalating agents preferentially attack the C2 carbon over the C7 position. To bypass this regiochemical hurdle, this protocol employs a bottom-up construction of the benzofuran ring using a pre-functionalized benzene derivative, followed by a directed lithium-halogen exchange.

The self-validating synthetic route consists of three main stages:

  • Rap-Stoermer Condensation: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde is reacted with ethyl bromoacetate. The phenolic oxygen is alkylated, followed by an intramolecular base-catalyzed aldol-type condensation with the adjacent formyl group to construct the benzofuran ring.

  • Saponification & Decarboxylation: The resulting C2-ester is hydrolyzed to the acid[4] and thermally decarboxylated to yield 7-bromo-6-fluorobenzofuran. Removing the C2 carboxyl group is mandatory to prevent interference during the final metalation step.

  • Lithium-Halogen Exchange: Treatment with n-butyllithium (n-BuLi) at strictly controlled cryogenic temperatures (-78 °C) facilitates a rapid halogen-metal exchange at C7. The low temperature is critical: it kinetically favors the exchange of the bromine atom over the thermodynamically favorable deprotonation at the acidic C2 position. Subsequent quenching with dry CO₂ yields the target carboxylic acid.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis (Stage 3 Focus)

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
7-Bromo-6-fluorobenzofuran215.021.010.02.15 gStarting Material
n-Butyllithium (2.5 M in hexanes)64.061.111.04.4 mLMetalating Agent
Tetrahydrofuran (THF, anhydrous)72.11--40.0 mLSolvent
Carbon Dioxide (Dry Ice)44.01Excess>100~10 gElectrophile
HCl (1.0 M aqueous)36.46Excess-~20 mLQuench/Acidification

Experimental Methodologies

Stage 1 & 2: Preparation of 7-Bromo-6-fluorobenzofuran (Intermediate)

Note: This summarizes the standard Rap-Stoermer and decarboxylation sequence required to access the precursor.

  • Alkylation/Cyclization: Dissolve 3-bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF. Add ethyl bromoacetate (1.2 eq) dropwise. Heat the mixture to 90 °C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Concentrate to yield ethyl 7-bromo-6-fluorobenzofuran-2-carboxylate.

  • Saponification: Suspend the ester in a 1:1 mixture of THF and 10% aqueous NaOH[4]. Stir at 60 °C for 2 hours until homogeneous. Acidify with 1M HCl to precipitate 7-bromo-6-fluorobenzofuran-2-carboxylic acid. Filter and dry.

  • Decarboxylation: Mix the acid with copper powder (0.1 eq) in quinoline. Heat to 200 °C under a nitrogen atmosphere for 3 hours until CO₂ evolution ceases. Cool, dilute with diethyl ether, and wash extensively with 1M HCl to remove quinoline. Purify via silica gel chromatography (hexanes) to isolate 7-bromo-6-fluorobenzofuran .

Stage 3: Synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid

Critical Safety Note: n-BuLi is highly pyrophoric. Perform all operations under a strictly inert argon or nitrogen atmosphere using oven-dried glassware and Schlenk techniques.

  • System Preparation: Purge a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and rubber septum with argon for 15 minutes.

  • Substrate Dissolution: Add 7-bromo-6-fluorobenzofuran (2.15 g, 10.0 mmol) to the flask. Inject anhydrous THF (40 mL) via syringe.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C. Causality note: Failing to reach -78 °C will result in competitive deprotonation at the C2 position, drastically reducing yield.

  • Lithiation: Slowly add n-BuLi (4.4 mL, 2.5 M in hexanes, 11.0 mmol) dropwise over 15 minutes via syringe pump, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Carboxylation: In a separate, dry Erlenmeyer flask, crush approximately 10 g of solid CO₂ (dry ice) and connect it via a cannula/drying tube to the reaction flask to bubble dry CO₂ gas through the solution. Alternatively, the reaction mixture can be rapidly transferred via cannula onto a large excess of freshly crushed dry ice in a separate flask. Stir for 1 hour as the mixture slowly warms to room temperature.

  • Workup & Acidification: Quench the reaction carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted starting material and non-polar byproducts.

  • Isolation: Carefully acidify the aqueous layer with 1.0 M HCl to pH 2. A white/off-white precipitate of 6-fluoro-1-benzofuran-7-carboxylic acid will form.

  • Purification: Extract the acidified aqueous phase with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield the pure target compound.

Workflow Visualization

SynthesisPathway SM 3-Bromo-4-fluoro-2-hydroxybenzaldehyde (Starting Material) Step1 Rap-Stoermer Condensation (Ethyl bromoacetate, K2CO3, DMF) SM->Step1 Int1 Ethyl 7-bromo-6-fluorobenzofuran-2-carboxylate (Intermediate 1) Step1->Int1 Step2 Saponification & Decarboxylation (NaOH, then Cu/Quinoline, Δ) Int1->Step2 Int2 7-Bromo-6-fluorobenzofuran (Intermediate 2) Step2->Int2 Step3 Lithium-Halogen Exchange & Carboxylation (n-BuLi, -78°C, then CO2) Int2->Step3 Product 6-Fluoro-1-benzofuran-7-carboxylic acid (Target Product) Step3->Product

Fig 1. Multi-step synthetic workflow for 6-Fluoro-1-benzofuran-7-carboxylic acid.

References

  • Iwase, N., et al. "Substituted Dihydropyrrolopyrazole Derivative." World Intellectual Property Organization, WO2016204153A1, 22 Dec. 2016. Available at:[Link]

  • Iwase, N., et al. "Dihydropyrrolopyrazole Derivative." European Patent Office, EP3885347A1, 29 Sep. 2021.
  • PrepChem Database. "Synthesis of benzofuran-7-carboxylic acid." PrepChem, Accessed 2026. Available at:[Link]

Sources

Application

Application Note: 6-Fluoro-1-benzofuran-7-carboxylic Acid as a Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, the architectural rigidity and electronic properties of starting building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidity and electronic properties of starting building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8) has emerged as a highly versatile, privileged scaffold. By mimicking endogenous purines and indoles, the benzofuran core effectively engages kinase hinge regions and the NAD+ binding pockets of enzymes . This application note details the causal rationale behind its structural features and provides self-validating protocols for its use in synthesizing next-generation CDK7 and PARP1/c-Met dual inhibitors.

Mechanistic Insights & Causal Rationale (E-E-A-T)

The selection of 6-fluoro-1-benzofuran-7-carboxylic acid over other bicyclic heteroaryls is not arbitrary; it is driven by precise physicochemical causality:

  • The Benzofuran Core: The planar, oxygen-containing bicyclic ring system provides a rigid framework capable of strong π−π stacking interactions with aromatic residues in target binding pockets. In PARP inhibitors like Mefuparib, an intramolecular hydrogen bond between the C7-carboxamide and the benzofuran oxygen forces the molecule into a pseudo-bicyclic conformation, perfectly mimicking the bioactive pharmacophore required for NAD+ pocket insertion [[1]]([Link]).

  • The C6-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to hydrogen. Placing it at the C6 position serves three causal functions:

    • Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C6 position, significantly extending the drug's half-life.

    • pKa Modulation: The strong electron-withdrawing inductive effect lowers the pKa of the adjacent C7-carboxylic acid, altering the hydrogen-bond donor/acceptor strength of downstream amides or ureas.

    • Halogen Bonding: The fluorine atom can engage in orthogonal halogen bonding with backbone carbonyls in the target protein.

  • The C7-Carboxylic Acid Handle: This functional group provides a versatile synthetic node. It can be directly coupled to amines to form robust amides (used in PARP inhibitors) or subjected to a Curtius rearrangement to yield isocyanates, which are subsequently trapped by amines to form urea-linked kinase inhibitors (used in CDK7 inhibitors) .

Key Therapeutic Applications

A. CDK7 Inhibition (Oncology & Inflammation)

Cyclin-dependent kinase 7 (CDK7) is a master regulator of the cell cycle and transcription. Dihydropyrrolopyrazole derivatives utilizing the 6-fluorobenzofuran core have been patented for their potent CDK7 inhibitory activity, showing promise in treating hematological and solid cancers [[2]](). The synthesis relies on converting the C7-carboxylic acid into a urea linkage via a Curtius rearrangement.

B. PARP1/c-Met Dual Inhibition (Overcoming Resistance)

While PARP1 inhibitors exploit synthetic lethality in BRCA-mutated cancers, acquired resistance via c-Met amplification is a major clinical hurdle. Recently, the benzofuran-7-carboxamide scaffold of Mefuparib was structurally optimized to create Compound S12, a novel dual inhibitor. By simultaneously blocking PARP1 and the bypass survival signaling of c-Met, this derivative successfully addresses acquired drug resistance .

Quantitative Data Summary

The table below summarizes the quantitative performance of key therapeutics derived from this building block:

Derivative / CompoundPrimary Target(s)Inhibitory Activity (IC50)Key Role of the 6-Fluoro-benzofuran Scaffold
Dihydropyrrolopyrazole Urea CDK7Potent (Patent Data)Hinge-binding mimic; Urea linkage directs binding geometry.
Mefuparib (CVL218) PARP1 / PARP23.2 nM / 1.9 nMIntramolecular H-bond forms a pseudo-bicyclic pharmacophore.
Compound S12 PARP1 / c-Met21.8 nM / 30.2 nMDual-pocket engagement; F-atom enhances metabolic stability.

Synthetic Workflows & Visualizations

G A 6-Fluoro-1-benzofuran- 7-carboxylic acid B Acyl Azide Intermediate A->B DPPA, TEA, Toluene (RT) E Amide Derivative (PARP1/c-Met Inhibitors) A->E HATU, DIPEA, Amine (Direct Coupling) C Isocyanate Intermediate B->C Heat (85°C) [-N2 gas] D Urea Derivative (CDK7 Inhibitors) C->D Amine Addition (0°C to RT)

Figure 1: Synthetic divergence of 6-Fluoro-1-benzofuran-7-carboxylic acid via amidation and Curtius.

G cluster_0 PARP1/c-Met Dual Inhibition Mechanism I Benzofuran-7-carboxamide Dual Inhibitor P PARP1 I->P Inhibits (IC50 ~21.8 nM) M c-Met (Amplified) I->M Inhibits (IC50 ~30.2 nM) D DNA Single-Strand Break Repair P->D Promotes R Bypass Survival Signaling M->R Promotes C Cancer Cell Death (Synthetic Lethality) D->C Blockade leads to Lethal DSBs R->C Blockade prevents resistance

Figure 2: Synthetic lethality mechanism of PARP1/c-Met dual inhibitors in cancer therapy.

Experimental Protocols: Self-Validating Systems

The following protocol details the synthesis of a CDK7 inhibitor precursor via a Curtius rearrangement, adapted from established patent literature . The methodology is designed as a self-validating system , ensuring the researcher can confirm success at every intermediate stage without requiring immediate complex purification.

Protocol: Synthesis of Urea-Linked Pharmacophores via Curtius Rearrangement

Materials:

  • 6-Fluoro-1-benzofuran-7-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Target Amine (e.g., dihydropyrrolopyrazole derivative) (1.1 eq)

  • Anhydrous Toluene

Step 1: Acyl Azide Formation (Activation)

  • Suspend 6-fluoro-1-benzofuran-7-carboxylic acid in anhydrous toluene (0.1 M concentration) under an argon atmosphere at room temperature.

    • Causality: Toluene is strictly chosen as a non-nucleophilic solvent. If a nucleophilic solvent (like ethanol) were used, it would prematurely trap the downstream isocyanate intermediate.

  • Add TEA, followed dropwise by DPPA. Stir for 40 minutes.

    • Causality: TEA deprotonates the carboxylic acid, significantly increasing its nucleophilicity to attack the electrophilic phosphorus of DPPA, facilitating the displacement of the azide ion which subsequently forms the acyl azide.

    • Self-Validation Checkpoint: Perform a TLC (Hexanes/EtOAc). The highly polar carboxylic acid spot (baseline) will disappear, replaced by a significantly less polar, UV-active spot (the acyl azide).

Step 2: Curtius Rearrangement (Isocyanate Generation) 3. Raise the reaction temperature to 85°C for 1 hour.

  • Causality: Thermal energy drives the concerted migration of the benzofuran ring to the alpha-nitrogen of the azide, breaking the N-N bond and expelling nitrogen gas to yield the highly reactive isocyanate.
  • Self-Validation Checkpoint:Visual validation. Upon reaching ~70-85°C, steady bubbling (N2 gas evolution) will be observed. The complete cessation of bubbling is a reliable, real-time indicator that the acyl azide has been fully consumed and the isocyanate has formed.

Step 3: Amine Trapping (Urea Formation) 4. Cool the reaction mixture strictly to 0°C.

  • Causality: Cooling is critical to suppress the dimerization of the isocyanate or unwanted side reactions before the target amine is introduced.
  • Add a dehydrated toluene solution of the target amine. Allow the reaction to warm to room temperature and stir for 14.5 hours.
  • Quench with 5% aqueous potassium hydrogen sulfate, extract with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Self-Validation Checkpoint: LC-MS of the crude organic phase will display the exact mass of the target urea compound [M+H]+ , validating the successful nucleophilic attack of the amine on the isocyanate carbon.

References

  • [2] Title: EP3885347A1 - Dihydropyrrolopyrazole derivative Source: Google Patents URL:

  • [3] Title: Benzofuran – Knowledge and References Source: Taylor & Francis URL:[Link]

  • [1] Title: Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution Source: Oncotarget URL: [Link]

  • [4] Title: Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Method

Application Note: Advanced Decarboxylative Cross-Coupling Strategies for 6-Fluoro-1-benzofuran-7-carboxylic Acid in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8) Scientific Rationale & Substrate Causality In modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8)

Scientific Rationale & Substrate Causality

In modern drug discovery, the benzofuran ring is a highly privileged scaffold. The specific functionalization pattern of 6-fluoro-1-benzofuran-7-carboxylic acid offers unique pharmacological and synthetic advantages. The C6-fluorine atom is strategically positioned to improve metabolic stability (blocking CYP450-mediated oxidation) and modulate the pKa of adjacent functional groups, thereby increasing the lipophilic efficiency (LipE) of the resulting drug candidates[1].

Historically, the C7-carboxylic acid has been utilized primarily as a precursor for amidation. For example, in the synthesis of potent CDK7 inhibitors, the acid is subjected to a Curtius rearrangement (using DPPA and TEA) to form an isocyanate, which is subsequently trapped by an amine to yield a urea linkage[1].

However, constructing direct C7–C(sp²) or C7–Heteroatom bonds without pre-activating the acid to a halide has remained a challenge. Decarboxylative cross-coupling (DCC) provides an elegant, "traceless" solution[2].

The "Fluorine Effect" in Decarboxylation

The success of DCC relies heavily on the electronic nature of the substrate. The highly electronegative C6-fluorine atom exerts a strong inductive (-I) effect. During the transition state of metal-mediated CO₂ extrusion, this -I effect stabilizes the developing negative charge on the C7 carbon, drastically lowering the activation energy for protodecarboxylation compared to unfluorinated benzofurans[3]. This makes 6-fluoro-1-benzofuran-7-carboxylic acid an exceptionally reactive and high-yielding substrate for bimetallic cross-coupling.

Mechanistic Pathway: The Bimetallic Relay System

The direct coupling of 6-fluoro-1-benzofuran-7-carboxylic acid with aryl halides requires a synergistic Pd/Cu bimetallic catalyst system [2]. Palladium alone cannot insert into the strong C–COOH bond under standard conditions. Instead, the reaction operates via two interconnected catalytic cycles:

  • The Cu(I) Decarboxylation Cycle: A Cu(I) salt coordinates to the carboxylate. Aided by thermal energy and a base (such as Ag₂CO₃), CO₂ is extruded to generate a highly reactive 7-Cu(I)-6-fluorobenzofuran intermediate.

  • The Pd(0)/Pd(II) Cross-Coupling Cycle: Concurrently, the Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation & Reductive Elimination: The 7-Cu(I) species transmetalates the benzofuran moiety to the Pd(II) center. Subsequent reductive elimination forges the new C7–C(sp²) bond, yielding the product and regenerating both catalysts.

CatalyticCycle Substrate 6-Fluoro-1-benzofuran- 7-carboxylic acid Cu_Cycle Cu(I) Catalytic Cycle (Decarboxylation) Substrate->Cu_Cycle Base, Heat Ar_Cu 7-Cu(I)-6-Fluoro- benzofuran Cu_Cycle->Ar_Cu CO2 CO2 (Byproduct) Cu_Cycle->CO2 Extrusion Pd_Cycle Pd(0)/Pd(II) Cycle (Cross-Coupling) Ar_Cu->Pd_Cycle Transmetalation Pd_Cycle->Cu_Cycle Cu(I) Regeneration Product 7-Aryl-6-fluoro- 1-benzofuran Pd_Cycle->Product Reductive Elim. ArX Aryl Halide (Ar-X) ArX->Pd_Cycle Oxidative Add.

Caption: Synergistic Pd/Cu bimetallic catalytic cycle for the decarboxylative arylation of 6-fluoro-1-benzofuran-7-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic bottlenecks (such as premature protodecarboxylation) are identified and mitigated.

Protocol A: Pd/Cu-Catalyzed Decarboxylative Arylation

Objective: Synthesis of 7-Aryl-6-fluoro-1-benzofurans directly from the carboxylic acid.

Materials:

  • 6-Fluoro-1-benzofuran-7-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cu₂O (0.10 equiv, 10 mol%)

  • 1,10-Phenanthroline (0.20 equiv, 20 mol%)

  • Ag₂CO₃ (1.5 equiv, 1.5 mmol)

  • Solvent: NMP/Quinoline (3:1 v/v, anhydrous, 4.0 mL)

  • Activated 3Å Molecular Sieves (200 mg)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical Causality): Moisture is the primary enemy of DCC, as water protonates the transient Cu-aryl intermediate, leading to the undesired 6-fluoro-1-benzofuran (protodecarboxylation byproduct). Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with the carboxylic acid, Pd(OAc)₂, XPhos, Cu₂O, 1,10-phenanthroline, Ag₂CO₃, and molecular sieves.

  • Solvent Addition: Add the anhydrous NMP/Quinoline mixture. Causality: Quinoline acts as both a high-boiling co-solvent and a transient ligand that stabilizes the Cu(I) center, preventing the precipitation of inactive copper aggregates.

  • Electrophile Addition: Add the aryl bromide. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Move the tube to a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Control (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Validation Check: If the protodecarboxylated byproduct (m/z 136) exceeds 15%, verify the efficacy of the molecular sieves and the anhydrous nature of the Ag₂CO₃.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts. Wash the organic layer with 5% aqueous NH₄OH (3 × 15 mL) to sequester residual copper and silver, followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Decarboxylative Halogenation (Synthesis of 7-Bromo-6-fluoro-1-benzofuran)

When direct arylation is sterically hindered, converting the acid to a versatile bromide electrophile allows for downstream Buchwald-Hartwig aminations[4].

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 6-Fluoro-1-benzofuran-7-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add Ag₂CO₃ (0.2 equiv, 20 mol%) and N-Bromosuccinimide (NBS) (1.2 equiv, 1.2 mmol).

  • Stir the mixture at 100 °C for 4 hours under an argon atmosphere. Causality: The catalytic silver promotes the formation of a silver carboxylate, which undergoes halodecarboxylation upon interaction with the bromonium ion source (NBS).

  • Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS, extract with MTBE, and purify via silica gel chromatography.

Quantitative Data: Reaction Optimization

The bimetallic nature of the reaction requires precise tuning. The table below summarizes the causality of the catalytic components using the coupling of 6-fluoro-1-benzofuran-7-carboxylic acid with 4-bromoanisole as a model system.

EntryPd Catalyst (5 mol%)Cu Catalyst (10 mol%)Ligand / BaseSolventYield (%)Mechanistic Observation (Causality)
1Pd(OAc)₂Cu₂OXPhos / Ag₂CO₃NMP/Quinoline88% Optimal bimetallic synergy achieved.
2None Cu₂OXPhos / Ag₂CO₃NMP/Quinoline0%Decarboxylation occurs, but cross-coupling fails (protodecarboxylation byproduct observed).
3Pd(OAc)₂None XPhos / Ag₂CO₃NMP/Quinoline0%No decarboxylation; starting material recovered.
4Pd(OAc)₂Cu₂OXPhos / K₂CO₃ NMP/Quinoline34%Ag⁺ is critical for halide abstraction from Pd(II), facilitating transmetalation.
5Pd(OAc)₂Cu₂OXPhos / Ag₂CO₃DMF 41%Lower boiling point and lack of quinoline stabilization leads to Cu precipitation.

Downstream Applications in Drug Discovery

The functionalization of the C7 position of the 6-fluorobenzofuran core opens up multiple synthetic vectors for drug development, particularly in the synthesis of kinase inhibitors (e.g., CDK7 targets)[5].

Workflow SM 6-Fluoro-1-benzofuran-7-carboxylic acid (Starting Material) PathA Pd/Cu Decarboxylative Arylation SM->PathA PathB Ag-Catalyzed Decarboxylative Halogenation SM->PathB PathC Curtius Rearrangement (DPPA, TEA, Amine) SM->PathC ProdA 7-Aryl-6-fluoro-1-benzofuran (C-C Bond Formation) PathA->ProdA ProdB 7-Bromo-6-fluoro-1-benzofuran (Versatile Electrophile) PathB->ProdB ProdC N-(6-fluorobenzofuran-7-yl)urea (CDK7 Inhibitor Precursor) PathC->ProdC Buchwald Buchwald-Hartwig Cross-Coupling ProdB->Buchwald ProdCN 7-Amino/Heteroaryl-6-fluoro- 1-benzofuran (C-N Bond) Buchwald->ProdCN

Caption: Divergent synthetic workflows utilizing 6-fluoro-1-benzofuran-7-carboxylic acid as a central hub for drug discovery.

References

  • [1] Dihydropyrrolopyrazole derivative. EP3885347A1. Google Patents. Available at:

  • [5] Dihydropyrrolopyrazole derivative. US12304913B2. Google Patents. Available at:

  • [2] Decarboxylative cross-coupling. Wikipedia. Available at:[Link]

  • [3] Shang, R., et al. (2010). Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates. Organic Letters. ACS Publications. Available at:[Link]

  • [4] Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC - NIH. Available at:[Link]

Sources

Application

HPLC method development for 6-Fluoro-1-benzofuran-7-carboxylic acid analysis

Application Note: Reversed-Phase HPLC Method Development and Validation for 6-Fluoro-1-benzofuran-7-carboxylic Acid Executive Summary This application note details the systematic development and validation of a stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for 6-Fluoro-1-benzofuran-7-carboxylic Acid

Executive Summary

This application note details the systematic development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Fluoro-1-benzofuran-7-carboxylic acid. Designed for researchers and drug development professionals, this guide elucidates the physicochemical rationale behind the chromatographic conditions and provides a highly reproducible, ICH Q2(R2)-compliant protocol.

Introduction & Scientific Rationale

6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8) is a critical fluorinated heterocyclic building block utilized in modern drug discovery and materials science[1][2]. The quantitative analysis of this compound presents specific chromatographic challenges dictated by its molecular architecture:

  • The Carboxylic Acid Moiety : Carboxylic acids typically exhibit a pKa in the range of 3.5 to 4.5. In a neutral mobile phase, partial ionization occurs, leading to dual retention mechanisms (hydrophobic retention of the neutral species and ion-exclusion/secondary interactions of the ionized species). This manifests as severe peak tailing and irreproducible retention times[3].

  • The Fluorinated Benzofuran Core : The benzofuran ring is highly hydrophobic and provides a strong UV chromophore[4][5]. The electron-withdrawing fluorine atom slightly increases the acidity of the adjacent carboxylic acid while enhancing the molecule's overall lipophilicity.

Causality in Method Design : To achieve a robust, self-validating system, the mobile phase pH must be strictly controlled. By utilizing 0.1% Trifluoroacetic acid (TFA) in water, the mobile phase pH is driven down to approximately 2.0. This is at least 1.5 pH units below the analyte's pKa, ensuring that >99% of the 6-Fluoro-1-benzofuran-7-carboxylic acid molecules remain in their neutral, fully protonated state[3]. This suppression of ionization forces the analyte to interact with the stationary phase purely through hydrophobic partitioning, yielding sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff (<190 nm), which provides a pristine baseline for gradient elution and high-sensitivity UV detection at 254 nm[5].

MethodDev A Analyte: 6-Fluoro-1-benzofuran- 7-carboxylic acid B Assess pKa & logP (Acidic moiety, Hydrophobic core) A->B C Select Mobile Phase pH Target pH 2.0 (0.1% TFA) B->C D Select Stationary Phase End-capped C18 (Suppress silanols) C->D E Select Organic Modifier Acetonitrile (Low UV cutoff) D->E F Optimize Gradient & Detection UV at 254 nm E->F

Fig 1. Mechanistic workflow for RP-HPLC method development of acidic benzofurans.

Optimized Chromatographic Conditions

The following parameters establish a baseline-resolved, stability-indicating environment.

ParameterCondition / SpecificationScientific Rationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)End-capping minimizes secondary interactions with residual silanols.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Lowers pH to ~2.0, suppressing carboxylic acid ionization[3].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Elutes the hydrophobic fluorobenzofuran core efficiently[5].
Elution Mode Gradient (See Table below)Sharpens the peak and clears late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a standard 4.6 mm ID column.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 30 °C ± 1 °CStabilizes mobile phase viscosity and partition coefficients.
Detection UV/DAD at 254 nmCorresponds to the π-π* transition of the benzofuran ring[4].

Gradient Program :

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 10 90
10.0 10 90
10.1 70 30

| 15.0 | 70 | 30 |

Experimental Protocol & Self-Validating Workflows

Self-Validation Principle: A method is only as reliable as its internal controls. This protocol incorporates mandatory System Suitability Testing (SST) prior to sample analysis to mathematically prove the system is "fit-for-purpose" at the exact moment of use.

Step 1: Preparation of Solutions

  • Diluent Preparation : Mix Acetonitrile and Ultrapure Water in a 50:50 (v/v) ratio. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 6-Fluoro-1-benzofuran-7-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 2: System Suitability Testing (SST)

  • Inject the blank diluent to confirm a stable baseline and the absence of ghost peaks at the expected retention time.

  • Inject the Working Standard Solution (100 µg/mL) in six replicates.

  • Acceptance Criteria :

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor (T) ≤ 1.5 (Proves ionization is effectively suppressed).

    • Theoretical Plates (N) ≥ 5000 (Proves column efficiency).

Step 3: Sample Analysis

  • Prepare samples to a target concentration of 100 µg/mL using the diluent.

  • Filter all sample solutions through a 0.22 µm PTFE syringe filter to protect the column frit from particulate matter.

  • Inject samples in duplicate, bracketing with the Working Standard every 10 injections to verify ongoing system stability.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is scientifically defensible and regulatory-compliant, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[6][7]. The validation lifecycle confirms that the analytical procedure is fit for its intended purpose[8][9].

ICHValidation Start ICH Q2(R2) Validation Spec Specificity Peak Purity > 99% Start->Spec Lin Linearity R² > 0.999 Start->Lin Acc Accuracy Recovery 98-102% Start->Acc Prec Precision RSD < 2.0% Start->Prec Sens LOD / LOQ S/N > 3 & S/N > 10 Start->Sens Final Validated Method Spec->Final Lin->Final Acc->Final Prec->Final Sens->Final

Fig 2. Analytical method validation lifecycle per ICH Q2(R2) guidelines.

Validation Parameters and Representative Data Summary :

  • Specificity : Demonstrated by injecting blank diluent and potential degradation products. The peak purity angle must be less than the purity threshold (using DAD), proving no co-eluting impurities exist under the 6-Fluoro-1-benzofuran-7-carboxylic acid peak[6][10].

  • Linearity and Range : Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) demonstrates the proportional relationship between analyte concentration and UV response[7][10].

  • Accuracy (Recovery) : Assessed by spiking known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels.

  • Precision : Both repeatability (intra-day) and intermediate precision (inter-day/different analysts) are evaluated to ensure ruggedness[6][10].

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity No interference at retention timePeak Purity Index: 0.9998Pass
Linearity ( R2 ) ≥ 0.999 (Range: 25-150 µg/mL)0.9997Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.8%Pass
Repeatability (RSD) ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision ≤ 2.0% (n=12, 2 days)0.82%Pass
LOD (S/N > 3) Report value0.15 µg/mLPass
LOQ (S/N > 10) Report value0.50 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Validation of Analytical Procedure Q2(R2) Draft. ICH Official Draft.[Link]

  • ICH Q2(R2): Validation of Analytical Procedures. ResearchGate.[Link]

  • 6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Quantitative Method for the Measurement of Three Benzofuran Ketones... by HPLC. Journal of Agricultural and Food Chemistry.[Link]

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology.[Link]

Sources

Method

6-Fluoro-1-benzofuran-7-carboxylic acid applications in medicinal chemistry

Application Note: 6-Fluoro-1-benzofuran-7-carboxylic acid in the Design and Synthesis of Selective CDK7 Inhibitors Introduction & Mechanistic Rationale 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS 1780853-40-8) has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Fluoro-1-benzofuran-7-carboxylic acid in the Design and Synthesis of Selective CDK7 Inhibitors

Introduction & Mechanistic Rationale

6-Fluoro-1-benzofuran-7-carboxylic acid (CAS 1780853-40-8) has emerged as a highly specialized, privileged heterocyclic building block in modern medicinal chemistry[1][2]. Its primary application serves as a critical precursor in the synthesis of dihydropyrrolopyrazole derivatives, which act as potent, highly selective, and orally bioavailable inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[3][4].

The strategic incorporation of the 6-fluorobenzofuran moiety into drug candidates is driven by several rational drug design principles:

  • Electronic Tuning & Hydrogen Bonding: The highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. When the carboxylic acid is converted to a urea linkage during synthesis, this effect lowers the pKa of the adjacent urea nitrogen, optimizing its hydrogen-bond donor capacity for critical interactions within the kinase hinge region.

  • Metabolic Stability: Fluorination of the aromatic ring effectively blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, thereby improving the pharmacokinetic half-life and oral bioavailability of the resulting drug candidate.

  • Hydrophobic Pocket Engagement: The planar, lipophilic benzofuran core perfectly complements the hydrophobic pockets within the CDK7 ATP-binding site, while the furan oxygen acts as a localized hydrogen-bond acceptor.

Biological Context: The Role of CDK7

CDK7 is a master regulator of both the cell cycle and gene transcription[5]. It functions within two distinct biological complexes:

  • CDK-Activating Kinase (CAK): Phosphorylates and activates cell cycle CDKs (CDK1, 2, 4, and 6), driving cell proliferation and division[5].

  • TFIIH Complex: Phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for the transcription of oncogenes such as c-MYC[6][7].

Inhibiting CDK7 is a highly validated strategy for treating transcriptionally addicted cancers, including Triple-Negative Breast Cancer (TNBC), hematological malignancies, and inflammatory diseases[4][7].

CDK7_Pathway CDK7_Inhibitor CDK7 Inhibitor (Urea Derivative) CDK7 CDK7 Kinase CDK7_Inhibitor->CDK7 Inhibits CAK CAK Complex CDK7->CAK Forms TFIIH TFIIH Complex CDK7->TFIIH Forms Cell_Cycle Cell Cycle Progression (CDK1/2/4/6 Activation) CAK->Cell_Cycle Drives Transcription Gene Transcription (RNAP II CTD Phosphorylation) TFIIH->Transcription Drives Tumor Tumor Proliferation Cell_Cycle->Tumor Promotes Transcription->Tumor Promotes

Figure 1: Dual role of CDK7 in cell cycle and transcription, and the impact of its inhibition.

Synthetic Strategy: The Curtius Rearrangement

To integrate 6-fluoro-1-benzofuran-7-carboxylic acid into a CDK7 inhibitor, medicinal chemists utilize a one-pot Curtius rearrangement[3][8]. The carboxylic acid is reacted with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) to form an acyl azide. Upon heating, this intermediate expels nitrogen gas to form a highly reactive isocyanate, which is subsequently trapped by a complex amine (e.g., a dihydropyrrolopyrazole core) to form a stable urea linkage[4][9].

  • Why DPPA? DPPA safely combines carbonyl activation and azidation into a single step, bypassing the need to isolate shock-sensitive and explosive acyl azide intermediates[10].

  • Why Toluene? Toluene is the ideal solvent because its boiling point (110 °C) provides the necessary thermal energy to drive the rearrangement, and it is entirely inert to the resulting highly reactive isocyanate[10].

Curtius_Workflow Acid 6-Fluoro-1-benzofuran- 7-carboxylic acid DPPA DPPA, TEA (Toluene, RT) Acid->DPPA Azide Acyl Azide Intermediate DPPA->Azide Heat Heat (85 °C) - N2 Gas Azide->Heat Isocyanate Isocyanate Intermediate Heat->Isocyanate Amine Amine Core Addition Isocyanate->Amine Urea Urea-Linked CDK7 Inhibitor Amine->Urea

Figure 2: Workflow of the DPPA-mediated Curtius rearrangement to form urea-linked inhibitors.

Detailed Experimental Protocol

Synthesis of 3-(1-(tert-butyl)cyclobutane-1-carboxamide)-N-(6-fluorobenzofuran-7-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide [3][4]

Materials:

  • 6-Fluoro-1-benzofuran-7-carboxylic acid (41.7 mg, ~0.23 mmol)

  • Diphenylphosphoryl azide (DPPA) (63.9 mg, 0.050 mL)

  • Triethylamine (TEA) (0.040 mL)

  • Dihydropyrrolopyrazole amine core (51.0 mg)

  • Anhydrous Toluene (2.0 mL total)

  • 5% Aqueous Potassium Hydrogen Sulfate (KHSO4)

Step-by-Step Methodology:

  • Preparation & Activation: Suspend 6-fluoro-1-benzofuran-7-carboxylic acid in 1.0 mL of dehydrated toluene under an argon atmosphere at room temperature.

    • Self-Validation Check: Ensure the system is completely moisture-free. Trace water will prematurely hydrolyze the isocyanate into an amine, resulting in unwanted symmetric urea byproducts[10].

  • Azidation: Sequentially add TEA (0.040 mL) and DPPA (0.050 mL) to the suspension. Stir the mixture for 40 minutes at room temperature.

    • Mechanistic Causality: TEA deprotonates the carboxylic acid, allowing the resulting carboxylate to nucleophilically attack DPPA, generating the acyl azide intermediate in situ[3].

  • Thermal Rearrangement: Raise the reaction temperature to 85 °C and maintain for 1 hour.

    • Self-Validation Check: Observe the controlled evolution of nitrogen gas (bubbling). The cessation of gas evolution is a visual indicator that the complete conversion of the acyl azide to the isocyanate has occurred[9].

  • Amine Coupling: Cool the reaction fluid to 0 °C. Add a suspension of the dihydropyrrolopyrazole amine core (51.0 mg) in dehydrated toluene (1.0 mL). Allow the reaction to warm to room temperature and stir for 14.5 hours.

    • Mechanistic Causality: Cooling prevents exothermic degradation during addition. The amine acts as a nucleophile, attacking the isocyanate carbon to form the stable urea linkage[4].

  • Quench & Extraction: Add a 5% aqueous KHSO4 solution to the reaction mixture and stir. Extract the aqueous layer twice with ethyl acetate.

    • Mechanistic Causality: The mild acidic quench neutralizes residual TEA and unreacted basic impurities without cleaving the newly formed urea bond[3].

  • Purification: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the residue via preparative column chromatography (Diol silica gel, gradient elution of n-hexane:ethyl acetate = 80:20 → 50:50 → 30:70).

  • Lyophilization: Dissolve the purified fraction in an acetonitrile/water mixture and lyophilize to yield the final compound as a white solid (Yield: ~77%)[3].

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the starting building block and the biological metrics of the resulting CDK7 inhibitor class.

Parameter6-Fluoro-1-benzofuran-7-carboxylic acidDihydropyrrolopyrazole Urea Derivative
CAS Number 1780853-40-8[1]N/A (Proprietary / Patent specific)
Molecular Weight 180.13 g/mol [2]~455.5 g/mol [3]
Physical State Solid[3]White Solid (Lyophilized)[3]
Primary Function Heterocyclic Building Block[11]Selective CDK7 Inhibitor[4]
Target Selectivity N/AHigh selectivity for CDK7 over CDK1/2/4/6/9[5]
In Vivo Efficacy N/AReduces tumor volumes in CRC/TNBC xenografts[5][7]
Mass Spectrometry MFCD28540737 (MDL)[2]ESI, m/z: 456 [M+H]+[3]

Sources

Application

Application Note: A Scalable Synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid for Pharmaceutical Research and Development

Introduction 6-Fluoro-1-benzofuran-7-carboxylic acid is an important heterocyclic building block in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-1-benzofuran-7-carboxylic acid is an important heterocyclic building block in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This application note provides a detailed, two-step protocol for the scale-up synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid, designed for researchers and professionals in drug development. The described methodology is robust, scalable, and utilizes readily available starting materials.

Synthetic Strategy Overview

The synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid is achieved through a two-step process commencing with the commercially available 6-Fluorosalicylaldehyde. The core of this strategy lies in the initial formation of the benzofuran ring system via a base-catalyzed condensation with diethyl bromomalonate, followed by an intramolecular cyclization. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This approach is advantageous for scale-up due to the relatively mild reaction conditions and straightforward purification procedures.

The causality behind this experimental design is rooted in established and reliable organic transformations. The use of a malonate derivative in the first step is a classic approach for the formation of a carbon-carbon bond at the aldehyde, which upon cyclization and decarboxylation leads to the desired benzofuran ring. The choice of potassium carbonate as the base in the first step provides a good balance of reactivity and handling for a large-scale reaction. The final hydrolysis step is a standard saponification reaction, which is a highly efficient and well-understood transformation.

Visualized Synthetic Workflow

G A 6-Fluorosalicylaldehyde B Diethyl bromomalonate, K2CO3, DMF A->B Step 1: Condensation/ Cyclization C Ethyl 6-fluoro-1-benzofuran-7-carboxylate (Intermediate) B->C D NaOH, EtOH/H2O C->D Step 2: Hydrolysis E 6-Fluoro-1-benzofuran-7-carboxylic acid (Final Product) D->E

Caption: Overall workflow for the synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 6-fluoro-1-benzofuran-7-carboxylate

This procedure details the formation of the benzofuran ring system through a condensation and intramolecular cyclization reaction.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 10g scale)Molar Equivalents
6-Fluorosalicylaldehyde38226-10-7140.11 g/mol 10.0 g1.0
Diethyl bromomalonate685-87-0239.06 g/mol 18.8 g1.1
Anhydrous Potassium Carbonate584-08-7138.21 g/mol 24.6 g2.5
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 100 mL-
Ethyl acetate141-78-688.11 g/mol As needed for extraction-
Brine (saturated NaCl solution)--As needed for washing-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed for drying-

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 6-Fluorosalicylaldehyde (10.0 g, 71.4 mmol) and anhydrous potassium carbonate (24.6 g, 178.4 mmol).

  • Add N,N-Dimethylformamide (DMF, 100 mL) to the flask.

  • Begin stirring the mixture at room temperature.

  • Slowly add diethyl bromomalonate (18.8 g, 78.5 mmol) to the suspension over 15-20 minutes.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 6-fluoro-1-benzofuran-7-carboxylate as a solid.

Expected Yield: 75-85% Purity (by HPLC): >98%

Part 2: Synthesis of 6-Fluoro-1-benzofuran-7-carboxylic acid

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product. This procedure is adapted from a similar synthesis of benzofuran-7-carboxylic acid.[2]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 10g scale of ester)
Ethyl 6-fluoro-1-benzofuran-7-carboxylateN/A224.19 g/mol 10.0 g
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 3.6 g
Ethanol64-17-546.07 g/mol 50 mL
Water7732-18-518.02 g/mol 50 mL
2M Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed for acidification

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 6-fluoro-1-benzofuran-7-carboxylate (10.0 g, 44.6 mmol) in ethanol (50 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (3.6 g, 89.2 mmol) in water (50 mL).

  • Add the sodium hydroxide solution to the flask containing the ester.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 30 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 90-97% Purity (by HPLC): >99%

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightAppearanceExpected YieldPurity (HPLC)
Ethyl 6-fluoro-1-benzofuran-7-carboxylateC11H9FO3224.19 g/mol Off-white to pale yellow solid75-85%>98%
6-Fluoro-1-benzofuran-7-carboxylic acidC9H5FO3180.13 g/mol White to off-white crystalline solid90-97%>99%

Mechanism Visualization

The formation of the benzofuran ring in Step 1 proceeds through an initial O-alkylation followed by an intramolecular condensation and decarboxylation.

G cluster_0 Mechanism of Benzofuran Formation A 1. O-Alkylation B 2. Intramolecular   Condensation A->B Base-catalyzed C 3. Decarboxylation B->C Elimination of EtOH

Caption: Key mechanistic stages in the formation of the benzofuran ring.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the use of in-process monitoring. It is crucial for researchers to utilize analytical techniques such as TLC and HPLC at the indicated steps to ensure the reaction has gone to completion before proceeding to the next stage or workup. This minimizes the formation of side products and simplifies purification. The purity of the final product should be confirmed by HPLC, and its identity verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Fluoro-1-benzofuran-7-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who struggle with the regioselectivity and overall yield of 6-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who struggle with the regioselectivity and overall yield of 6-fluoro-1-benzofuran-7-carboxylic acid. This specific building block is highly sought after, particularly in the development of potent CDK7 inhibitors for oncology[1].

While many benzofuran derivatives can be synthesized via traditional transition-metal or acid-catalyzed cyclizations[2], constructing the 6-fluoro-7-carboxy substitution pattern presents unique regiochemical challenges. This guide bypasses rigid templates to deliver a field-proven, causality-driven roadmap for mastering this synthesis via Directed Ortho Metalation (DoM).

Mechanistic Rationale: Why Traditional Routes Fail

A common pitfall is attempting to build the benzofuran ring from a functionalized phenol (e.g., via a Pomeranz-Fritsch type cyclization). To form a benzofuran via O-alkylation and subsequent cyclization, the position ortho to the phenol hydroxyl must be unsubstituted. If you attempt to start from 3-fluoro-2-hydroxybenzoic acid, both ortho positions (C1 and C3) are sterically blocked by the carboxylic acid and fluorine groups.

The Solution: The most chemically sound and scalable approach is to start with commercially available 6-fluorobenzofuran[3] and utilize Directed Ortho Metalation (DoM) . However, direct lithiation of benzofurans typically occurs at the C2 position due to the strong inductive effect of the adjacent heteroatom[4]. Therefore, a self-validating protection-deprotonation-deprotection sequence is required.

Process Flow Visualization

G SM 6-Fluorobenzofuran (Commercially Available) Step1 Step 1: C2-Lithiation & Silylation (n-BuLi, TMSCl, -78°C) SM->Step1 Int1 2-TMS-6-fluorobenzofuran (C2 Protected) Step1->Int1 Blocks most acidic C2 position Step2 Step 2: C7-Directed Ortho Metalation (sec-BuLi, TMEDA, -78°C) Int1->Step2 Int2 2-TMS-6-fluorobenzofuran- 7-carboxylic acid Step2->Int2 CO2 quench Step3 Step 3: Desilylation (TBAF, THF, 0°C) Int2->Step3 Product 6-Fluoro-1-benzofuran- 7-carboxylic acid Step3->Product Yields target regioisomer

Fig 1: Regioselective synthesis of 6-fluoro-1-benzofuran-7-carboxylic acid via DoM.

Step-by-Step Validated Protocol

Every protocol described here is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: C2-Protection (Synthesis of 6-fluoro-2-(trimethylsilyl)benzofuran)

Causality: The C2 proton (pKa ~ 35) is the most kinetically and thermodynamically acidic position. It must be quantitatively blocked to force subsequent metalation to the C7 position.

  • Charge a flame-dried flask with 6-fluorobenzofuran (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under an argon atmosphere.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 45 minutes at -78 °C.

  • Add TMSCl (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Self-Validation Checkpoint: Run a crude ¹H-NMR. The disappearance of the distinct C2 furan proton singlet (~7.6 ppm) confirms quantitative protection.

Step 2: C7-Carboxylation (Synthesis of 2-TMS-6-fluorobenzofuran-7-carboxylic acid)

Causality: The C7 proton is rendered acidic by the synergistic electron-withdrawing effects of the C6 fluorine and C7a oxygen. However, it is highly sterically hindered.

  • Dissolve the intermediate (1.0 eq) in anhydrous THF (0.15 M). Add TMEDA (1.2 eq) and cool to -78 °C.

  • Add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise. Stir for 1.5 hours at -78 °C.

  • Bubble dry CO₂ gas vigorously through the solution (or pour the reaction mixture over crushed, dry ice) and stir for 1 hour.

  • Quench with 1M HCl to pH 2. Extract with EtOAc, dry, and concentrate.

Step 3: Desilylation (Yielding the Final Product)

Causality: TBAF removes the TMS group driven by the formation of a strong Si-F bond. Temperature control is critical to prevent protodecarboxylation.

  • Dissolve the crude acid in THF (0.2 M) and cool to 0 °C.

  • Add TBAF (1.5 eq, 1.0 M in THF) dropwise. Stir for strictly 1 hour at 0 °C.

  • Dilute with water, acidify to pH 2, and extract with EtOAc. Recrystallize from toluene/heptane to afford pure 6-fluoro-1-benzofuran-7-carboxylic acid.

Optimization Data: Overcoming C7 Steric Hindrance

The choice of base during Step 2 is the most common point of failure. The data below illustrates why standard lithiation systems fail at the C7 position and why the sec-BuLi/TMEDA complex is mandatory.

Lithiation SystemAdditiveTemp (°C)C7-Carboxylation Yield (%)Mechanistic Outcome
n-BuLiNone-7815%Insufficient kinetic basicity for hindered C7
n-BuLiTMEDA-7845%Partial deprotonation; incomplete conversion
sec-BuLiNone-7860%Aggregation limits base accessibility
sec-BuLi TMEDA -78 92% Monomeric base easily accesses C7 pocket
LDANone-78<5%Base is too bulky and non-nucleophilic

Troubleshooting & FAQs

Q: Why am I isolating 6-fluorobenzofuran-2-carboxylic acid instead of the desired 7-isomer? A: This is a classic regioselectivity error. If you do not quantitatively protect C2 with TMS prior to C7 lithiation, the base will preferentially deprotonate the highly acidic C2 position[4]. You must ensure complete conversion in Step 1. Never add excess base in Step 1 hoping to do a double-lithiation; the solubility and aggregation states of dianions will ruin your yield.

Q: My C7 carboxylation yield is plateauing at 40%. How do I drive it to completion? A: The C7 proton is severely sterically hindered by the adjacent fluorine and the furan ring. Standard n-BuLi exists as stable hexamers in solution and lacks the kinetic basicity to efficiently access this pocket. You must switch to sec-BuLi and add TMEDA. TMEDA coordinates to the lithium cation, breaking the organolithium aggregates into highly reactive monomers, providing the kinetic boost necessary to reach >90% yield.

Q: I observe significant product loss during the TBAF deprotection step. What is causing this? A: Benzofuran-7-carboxylic acids are susceptible to protodecarboxylation under extended exposure to basic conditions. TBAF acts as a strong base in anhydrous THF. To prevent decarboxylation, strictly control the reaction temperature at 0 °C, limit the reaction time to 1 hour, and quench immediately with cold 1M HCl. Alternatively, mild aqueous NaOH in MeOH can be used if TBAF continues to cause degradation.

Q: Can I build the ring from a substituted phenol instead of using DoM? A: It is highly inefficient. To form the benzofuran ring via standard O-alkylation/cyclization, the ortho position relative to the phenol hydroxyl must be open. In the required precursor (3-fluoro-2-hydroxybenzoic acid), both ortho positions (C1 and C3) are blocked by the carboxylic acid and fluorine groups, respectively. This steric blockade strictly prohibits intramolecular ring closure.

References

  • Title: EP3885347A1 - Dihydropyrrolopyrazole derivative Source: Google Patents URL
  • Title : A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source : ACS Omega URL :[Link]

  • Title : Tandem Cyclization of o-Hydroxyphenyl Propargyl Alcohols with Thionucleophiles Source : The Journal of Organic Chemistry URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 6-Fluoro-1-benzofuran-7-carboxylic acid

Welcome to the technical support center for the esterification of 6-Fluoro-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 6-Fluoro-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and successful esterification is a critical step in the synthesis of many drug candidates and biologically active molecules.[1]

This document provides a structured approach to selecting the right esterification method, troubleshooting common experimental issues, and answering frequently asked questions to ensure your synthesis is efficient, high-yielding, and reproducible.

Section 1: Choosing Your Esterification Strategy

The optimal method for converting 6-Fluoro-1-benzofuran-7-carboxylic acid to its corresponding ester depends on several factors, including the nature of the alcohol (primary, secondary, tertiary), the scale of the reaction, and the sensitivity of your substrates to acidic or basic conditions. Below is a comparison of common strategies.

MethodCatalyst/ReagentsProsConsBest For
Fischer-Speier Esterification Strong Acid (H₂SO₄, p-TsOH)Economical, simple setup, good for large scale.Requires high temperatures and long reaction times; equilibrium-limited; not suitable for acid-sensitive substrates or tertiary alcohols.[2][3]Primary and some secondary alcohols where the starting materials are robust and inexpensive.[2][4]
Carbodiimide Coupling DCC or EDC, with DMAP (catalyst)Mild conditions (often room temp), high yields, suitable for sensitive substrates and sterically hindered alcohols.[5][6]DCC produces insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove; reagents are more expensive.[7][8]Acid-sensitive substrates, tertiary alcohols, and when mild conditions are paramount to preserve other functional groups.[9]
Mitsunobu Reaction PPh₃, DEAD or DIADVery mild conditions, proceeds with inversion of stereochemistry at the alcohol center, excellent for secondary alcohols.[10][11][12]Reagents are expensive and can be hazardous; produces triphenylphosphine oxide and hydrazine byproducts that require careful purification.[11]Stereospecific synthesis involving secondary alcohols where inversion of configuration is desired.[12][13]
Selecting the Right Path

The following diagram outlines a decision-making workflow to help you choose the most appropriate esterification method for your specific needs.

G start Start: Esterify 6-Fluoro-1-benzofuran- 7-carboxylic acid alcohol_type What is the nature of the alcohol? start->alcohol_type acid_sensitivity Are starting materials acid-sensitive? alcohol_type->acid_sensitivity Primary or Secondary steric_hindrance Is the alcohol sterically hindered (e.g., tertiary)? alcohol_type->steric_hindrance Tertiary inversion_needed Is inversion of stereochemistry required? alcohol_type->inversion_needed Secondary fischer Use Fischer-Speier Esterification acid_sensitivity->fischer No dcc Use DCC/DMAP or EDC/DMAP Coupling acid_sensitivity->dcc Yes steric_hindrance->fischer No (Prone to elimination) steric_hindrance->dcc Yes inversion_needed->acid_sensitivity No mitsunobu Use Mitsunobu Reaction inversion_needed->mitsunobu Yes

Workflow for selecting an esterification method.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your esterification experiments.

Problem: Low or No Product Yield

Q: I've run my reaction, but TLC/LCMS analysis shows very little or no desired ester. What went wrong?

A: Low yield is a common issue that can stem from several sources. Let's diagnose the potential causes based on your chosen method.

For Fischer-Speier Esterification:
  • Inefficient Water Removal: Fischer esterification is a reversible equilibrium reaction.[2][3][14] The presence of water, a byproduct, will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[15][16][17][18]

    • Solution: Ensure you are actively removing water. Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[2][17] Alternatively, using a large excess of the alcohol reactant can also drive the equilibrium forward.[3][15][16]

  • Insufficient Catalyst or Temperature: The reaction requires a strong acid catalyst to protonate the carboxylic acid, making it more electrophilic.[15][17][19][20] The reaction is also slow and typically requires heat.[15][16]

    • Solution: Check that you have added a sufficient amount of catalyst (e.g., concentrated H₂SO₄ or p-TsOH). Ensure the reaction is heated to reflux and run for an adequate amount of time (often several hours).[15][16] Monitor progress by TLC until the starting material spot is consumed.[15]

  • Product Hydrolysis During Workup: The acidic reaction mixture, when quenched with water, can cause the newly formed ester to hydrolyze back to the carboxylic acid.[21]

    • Solution: Perform the aqueous workup quickly and with cold solutions to minimize hydrolysis.[21] Neutralize the acid catalyst with a mild base like sodium bicarbonate solution, but do so carefully and efficiently to avoid base-catalyzed hydrolysis (saponification).[21][22]

For DCC/DMAP Coupling:
  • Inactive Reagents: DCC and DMAP are sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. Ensure your solvent is anhydrous.

  • Incorrect Stoichiometry: The stoichiometry of the coupling partners is crucial.

    • Solution: Typically, 1.1-1.2 equivalents of DCC and a catalytic amount of DMAP (5-10 mol%) are sufficient.[6][23] Using too much DMAP can complicate purification.

  • Mechanism of DMAP Catalysis: DMAP acts as a potent nucleophilic catalyst. It reacts with the activated carboxylic acid (the O-acylisourea intermediate formed from the acid and DCC) to generate a highly reactive N-acylpyridinium intermediate.[5][24][25] This intermediate is much more susceptible to attack by the alcohol than the O-acylisourea itself, thus accelerating the reaction.[5][24][25] If this process is inefficient, the reaction will be slow.

    • Solution: Ensure DMAP is present and active. The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to facilitate this mechanism.

Troubleshooting flowchart for low product yield.
Problem: Difficult Product Purification

Q: My reaction worked, but I'm struggling to isolate a pure product. My NMR is contaminated with byproducts.

A: Purification challenges are often specific to the reagents used.

For DCC/DMAP Coupling:
  • The Challenge: The most common issue is contamination with dicyclohexylurea (DCU), the byproduct of DCC.[7][8] DCU has low solubility in many common organic solvents and can be difficult to separate from the desired ester.[7][8][26]

  • Solutions:

    • Filtration: DCU often precipitates directly from the reaction mixture (e.g., in DCM). Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU.[7][8][26]

    • Solvent Trituration: After evaporating the solvent, triturate the crude solid with a solvent in which your product is soluble but DCU is not, such as diethyl ether or cold acetonitrile.[7][27] Filter to remove the insoluble DCU.

    • Chromatography: If co-elution is an issue, try altering your solvent system. In some cases, using a different stationary phase like Florisil can be effective, as DCU often elutes quickly from it.[7][27]

    • Alternative Reagents: To avoid this issue entirely, consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and easily removed with a simple aqueous workup.[8][27]

For Mitsunobu Reaction:
  • The Challenge: Removing triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct can be difficult.

  • Solutions:

    • Chromatography: Careful column chromatography is the most common method.

    • Precipitation: In some cases, TPPO can be precipitated from nonpolar solvents like hexane or a mixture of diethyl ether and hexane.

    • Alternative Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the TPPO byproduct remains on the resin and can be filtered off.[28]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most common and effective method.[15] Co-spot your reaction mixture with your starting carboxylic acid. The ester product should have a higher Rf value (be less polar) than the acid. The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, HPLC can be used.

Q2: Are there any specific safety precautions for these reactions? A2: Yes.

  • Fischer Esterification: Concentrated acids like H₂SO₄ are highly corrosive.[16] Alcohols are often flammable.[16] Always work in a fume hood and wear appropriate personal protective equipment (PPE). The reaction is typically heated, so be mindful of hot surfaces.[29]

  • DCC/DMAP: DCC is a potent skin allergen and sensitizer. Always handle it with gloves in a fume hood. DMAP is toxic.

  • Mitsunobu Reaction: DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine has a strong, unpleasant odor.

Q3: Can I use a tertiary alcohol like tert-butanol in a Fischer esterification? A3: It is not recommended. Tertiary alcohols are prone to elimination under the strong acidic and high-temperature conditions of the Fischer esterification, leading to the formation of isobutene instead of the desired ester.[2][3] For tertiary alcohols, a milder method like DCC/DMAP coupling is the preferred choice.[9]

Q4: My starting material, 6-Fluoro-1-benzofuran-7-carboxylic acid, is not very soluble. What solvent should I use? A4: For DCC/DMAP or Mitsunobu reactions, polar aprotic solvents like THF, DCM, or DMF are good starting points. If solubility is still an issue, gentle warming may help dissolve the starting material before adding other reagents. For Fischer esterification, if using a large excess of the alcohol, the alcohol itself can serve as the solvent.[15][30] If not, a non-polar solvent like toluene is used to facilitate water removal with a Dean-Stark trap.[2][30]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for DCC/DMAP Esterification
  • To a dry, nitrogen-flushed round-bottom flask, add 6-Fluoro-1-benzofuran-7-carboxylic acid (1.0 eq).

  • Add the desired alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU), washing the filter cake with a small amount of DCM.[31]

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[30]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer-Speier Esterification
  • To a round-bottom flask equipped with a reflux condenser (or Dean-Stark trap), add 6-Fluoro-1-benzofuran-7-carboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).[16]

  • Add a few boiling chips and heat the mixture to a gentle reflux.[29]

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After cooling to room temperature, carefully neutralize the mixture by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ until gas evolution ceases.[22]

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

References

  • The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides. (2025). Benchchem.
  • Troubleshooting low conversion rates in Fischer esterification. (2025). Benchchem.
  • Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. (2025, April 30). BDMAEE.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV.
  • 4-Dimethylaminopyridine. (n.d.). Wikipedia.
  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025, December 15). ResearchGate.
  • Esterification Lab Answers. (n.d.).
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (2025). Benchchem.
  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver.
  • How to remove dicyclohexylurea byproduct after DCC coupling. (2025). Benchchem.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).
  • Condensation of Acids with Alcohols- The Fischer Esterification. (2020, May 30). Chemistry LibreTexts.
  • Esterification reaction - Theory pages. (n.d.). Labster.
  • Esters and Esterification Chemistry Tutorial. (n.d.). AUS-e-TUTE for astute science students.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018, June 13). IntechOpen.
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
  • Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU). (2025). Benchchem.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate.
  • How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange.
  • Alternative Methods for Making Esters. (n.d.). Chemistry Steps.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal.
  • Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Acid to Ester - Common Conditions. (n.d.).
  • Mitsunobu Reaction - Common Conditions. (n.d.).
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Mitsunobu and Related Reactions: Advances and Applications. (2009, April 21). Chemical Reviews.
  • DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2014, September 5). ResearchGate.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 ... (n.d.). Google Patents.
  • 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid. (n.d.). Guidechem.
  • Fischer Esterification. (2021, November 18). Chemistry Steps.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). PMC.

Sources

Troubleshooting

purification techniques for 6-Fluoro-1-benzofuran-7-carboxylic acid crude extracts

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS: 1780853-40-8) and its derivatives.

This center abandons generic advice in favor of field-proven, causality-driven methodologies. Every protocol provided here is structured as a self-validating system —meaning the physical chemistry of the molecule inherently dictates the workflow, and built-in validation steps ensure you never proceed with compromised material.

I. Purification Workflow Visualization

PurificationWorkflow Crude Crude Extract (6-Fluoro-1-benzofuran-7-carboxylic acid) ABE Acid-Base Extraction (NaHCO3 / HCl) Crude->ABE OrgWaste Organic Waste (Neutral Impurities) ABE->OrgWaste DCM Wash AqPhase Aqueous Phase (Sodium Carboxylate) ABE->AqPhase Extract Precipitate Acidified Precipitate (Enriched Free Acid) AqPhase->Precipitate HCl (pH 1-2) HPLC Prep-HPLC / Flash Chromatography (Isomer Separation) Precipitate->HPLC If Isomers Present Recryst Recrystallization (DCM/MeOH or EtOAc/Heptane) Precipitate->Recryst If >90% Pure HPLC->Recryst Isolate Target Fraction Pure Pure Compound (>99% Purity) Recryst->Pure Vacuum Filtration

Figure 1: Logical workflow for the purification of 6-Fluoro-1-benzofuran-7-carboxylic acid.

II. Troubleshooting & FAQs

Q1: How do I efficiently separate 6-Fluoro-1-benzofuran-7-carboxylic acid from neutral synthetic precursors (e.g., unreacted fluorophenols or bromocoumarins)? A1: Utilize an acid-base liquid-liquid extraction. Causality: The target molecule possesses a carboxylic acid functional group with a pKa typically between 3.5 and 4.5. By treating the crude mixture with a mild base like saturated aqueous sodium bicarbonate (pH ~8), the acid is selectively deprotonated to form a highly water-soluble sodium carboxylate salt. Neutral impurities remain un-ionized and partition into the organic phase (e.g., dichloromethane or ethyl acetate). Subsequent acidification of the aqueous layer with 1M HCl protonates the carboxylate, drastically reducing its aqueous solubility and forcing it to precipitate as the free acid.

Q2: My crude extract contains co-eluting regioisomers (e.g., 4-fluoro vs. 6-fluoro derivatives). How can I resolve them? A2: Regioisomers have identical molecular weights and nearly identical pKa values, rendering acid-base extraction ineffective for their separation. To resolve these, Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. Causality: Using a C18 stationary phase with a mobile phase of water and acetonitrile containing an acidic modifier (such as 0.1% Formic Acid or Trifluoroacetic Acid) suppresses the ionization of the carboxylic acid[1]. This ensures the molecule remains in its neutral, hydrophobic state, allowing the C18 column to exploit minute differences in the steric and hydrophobic profiles of the regioisomers for baseline resolution.

Q3: How do I remove dark, tarry byproducts or trace metal catalysts before final crystallization? A3: Pass the crude mixture through a short silica gel/Celite plug using a mixture of petroleum ether and ethyl acetate[2]. Causality: Tarry byproducts are often high-molecular-weight polymers or oxidized phenolic species. Silica gel effectively traps these highly polar, polymeric impurities. Alternatively, treating the hot solution with activated charcoal adsorbs these large molecules and trace metals into its porous matrix, preventing them from fouling HPLC columns or becoming trapped in the final crystal lattice.

Q4: What is the optimal recrystallization solvent system to achieve >99% purity for this compound? A4: A binary solvent system such as Dichloromethane (DCM)/Methanol[3] or Ethyl Acetate/Heptane is highly effective. Causality: Benzofuran carboxylic acids are highly soluble in polar solvents when hot, but insoluble in non-polar anti-solvents. Slowly cooling the mixture decreases solubility thermodynamically, forcing the target molecules to self-assemble into a highly ordered crystal lattice that sterically excludes structurally dissimilar impurities.

III. Quantitative Data: Purification Parameters

Table 1: Optimized Chromatographic & Extraction Parameters for 6-Fluoro-1-benzofuran-7-carboxylic acid

ParameterRecommended ConditionMechanistic Rationale
Acid-Base Extraction (Base) Sat. NaHCO₃ (aq), pH 8Deprotonates the carboxylic acid without hydrolyzing potential ester impurities.
Acid-Base Extraction (Acid) 1M HCl (aq), pH 1-2Fully protonates the carboxylate, driving the precipitation of the free acid.
HPLC Stationary Phase C18 (e.g., 5 µm, 150 x 21.2 mm)Provides a hydrophobic surface to resolve closely related structural regioisomers[1].
HPLC Mobile Phase Water / AcetonitrileStandard reverse-phase gradient; acetonitrile provides optimal solvating power.
HPLC Acidic Modifier 0.1% Formic Acid or TFAKeeps the carboxylic acid protonated (neutral), preventing peak tailing[1].
TLC Solvent System Petroleum Ether : EtOAc (5:1)Optimal polarity for monitoring the removal of non-polar impurities on silica[2].

IV. Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude extract in Ethyl Acetate (10 mL per gram of crude).

  • Base Extraction: Add an equal volume of saturated aqueous NaHCO₃. Vigorously shake the separatory funnel and vent frequently. The target compound transfers to the aqueous layer.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 0.5 volumes of Ethyl Acetate to remove residual neutral impurities.

  • Acidification: Slowly add 1M HCl to the aqueous layer under continuous stirring until the pH reaches 1-2. A white or off-white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Petroleum Ether:EtOAc (5:1). The isolated solid must show a single major spot with an Rf value distinct from the starting materials[2].

Protocol B: Preparative RP-HPLC for Isomer Resolution
  • Sample Preparation: Dissolve the enriched free acid in a minimal volume of DMSO or HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Equilibrate a preparative C18 column with 5% Acetonitrile / 95% Water, with both phases containing 0.1% Formic Acid[1].

  • Injection & Gradient: Inject the sample. Run a linear gradient from 5% to 95% Acetonitrile over 25 minutes at a flow rate appropriate for the column diameter (e.g., 20 mL/min).

  • Fraction Collection: Monitor UV absorbance at 254 nm and 215 nm. Collect fractions corresponding to the major peaks.

  • Recovery: Lyophilize the fractions or extract with Ethyl Acetate after removing the Acetonitrile under reduced pressure.

  • Validation Check: Re-inject a 5 µL aliquot of the isolated fraction on an analytical HPLC system. The purity must be >95% based on peak area integration[1].

Protocol C: Binary Solvent Recrystallization
  • Dissolution: Suspend the HPLC-purified or extracted solid in a minimal amount of hot Dichloromethane (DCM). Add Methanol dropwise while heating until the solid completely dissolves[3].

  • Hot Filtration: If particulate matter or charcoal was used, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., Heptane) until the solution becomes faintly turbid.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0-4 °C) for 2 hours to maximize thermodynamic yield.

  • Harvesting: Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold anti-solvent, and dry in a vacuum oven at 40 °C overnight.

  • Validation Check: Determine the melting point. A sharp melting point range (≤ 2 °C) confirms the destruction of the impurity-laden amorphous phase and the establishment of a pure crystal lattice.

V. References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. URL:[Link]

  • Discovery of N,N-dimethyl-5-(2-methyl-6-((5-substituted-pyrazin-2-yl)carbamoyl)benzofuran-3-yl)pyrimidine-2-carboxamide. Royal Society of Chemistry (RSC). URL:

  • Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid. Journal IJCAR. URL:

Sources

Optimization

preventing decarboxylation of 6-Fluoro-1-benzofuran-7-carboxylic acid at high temperatures

A Guide to Preventing Thermal Decarboxylation During Synthesis Welcome to the technical support center for 6-Fluoro-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Decarboxylation During Synthesis

Welcome to the technical support center for 6-Fluoro-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal stability of this compound, particularly undesired decarboxylation at elevated temperatures. As your Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize an amide from 6-Fluoro-1-benzofuran-7-carboxylic acid, but I am observing significant formation of a byproduct that I suspect is the decarboxylated compound. What is happening?

A1: You are likely observing thermal decarboxylation, a common reaction for aromatic carboxylic acids, especially when heated.[1] The carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), resulting in the formation of 6-Fluoro-1-benzofuran. This reaction is often accelerated at the elevated temperatures typically used for amide bond formation. The presence of the electron-withdrawing fluorine atom on the benzofuran ring system can also influence the electronic environment of the carboxylic acid, potentially affecting its stability.

Q2: At what temperature does 6-Fluoro-1-benzofuran-7-carboxylic acid begin to decarboxylate?

Q3: Are there alternative methods to form amides that do not require high temperatures?

A3: Absolutely. Modern organic synthesis offers a variety of powerful coupling reagents that facilitate amide bond formation at or below room temperature. These methods are ideal for thermally sensitive substrates like 6-Fluoro-1-benzofuran-7-carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for this purpose.[3]

Q4: Can I protect the carboxylic acid group to prevent decarboxylation during other high-temperature reaction steps?

A4: Yes, a protection-deprotection strategy is a classic and effective approach. The carboxylic acid can be converted to an ester, which is generally more stable to heat. A methyl ester is a common choice due to its relative ease of formation and subsequent removal.[4] After the high-temperature step is complete, the ester can be hydrolyzed back to the carboxylic acid under milder conditions.

Troubleshooting Guide: Unwanted Decarboxylation

This section provides a structured approach to diagnosing and solving issues related to the decarboxylation of 6-Fluoro-1-benzofuran-7-carboxylic acid during your synthetic procedures.

Problem: Formation of Decarboxylated Byproduct During Amide Coupling

Probable Cause: The reaction temperature is too high, leading to the thermal decomposition of the carboxylic acid starting material.

Solutions:

  • Employ Low-Temperature Amide Coupling Reagents: Avoid traditional methods that require heating. Instead, utilize modern coupling reagents that are effective at or below room temperature.

  • Protect the Carboxylic Acid: If other synthetic steps require high temperatures, consider a protection strategy.

Detailed Protocols and Methodologies

Here you will find step-by-step protocols for the recommended solutions. These are designed to be self-validating, providing reliable alternatives to high-temperature reactions.

HATU is a highly efficient coupling reagent that activates the carboxylic acid at room temperature, allowing for rapid and clean amide bond formation with minimal risk of decarboxylation.[3][5]

Reaction Mechanism Overview:

HATU_Mechanism RCOOH Carboxylic Acid Intermediate1 Activated OAt-Ester RCOOH->Intermediate1 + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amine Amine (R'-NH2) Amide Amide Product Amine->Amide Intermediate1->Amide + Amine

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-1-benzofuran-7-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. You may observe a color change.

  • Amine Addition: Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

This two-part strategy involves first protecting the carboxylic acid as a methyl ester, which is more thermally stable. After subsequent reaction steps, the methyl ester is hydrolyzed to regenerate the carboxylic acid.

Workflow Overview:

Protection_Strategy CarboxylicAcid 6-Fluoro-1-benzofuran- 7-carboxylic acid Ester Methyl 6-Fluoro-1-benzofuran- 7-carboxylate CarboxylicAcid->Ester Esterification (e.g., MeOH, H+) HighTempReaction High-Temperature Reaction Step(s) Ester->HighTempReaction ProtectedProduct Protected Product HighTempReaction->ProtectedProduct FinalProduct Deprotected Carboxylic Acid ProtectedProduct->FinalProduct Hydrolysis (e.g., NaOH, H2O/MeOH)

Caption: Protection-deprotection workflow for carboxylic acids.

Part A: Esterification (Protection)

This protocol is a general method for Fischer esterification and may need to be optimized for your specific substrate.

Experimental Protocol:

  • Reaction Setup: Place 6-Fluoro-1-benzofuran-7-carboxylic acid and methanol in a round-bottomed flask. Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heating: Attach a reflux condenser and gently heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the solution and transfer it to a separatory funnel containing water. Rinse the flask with an organic solvent like dichloromethane or ethyl acetate and add it to the separatory funnel.

  • Extraction: Extract the methyl ester into the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude methyl ester can be purified by column chromatography if necessary.

Part B: Saponification (Deprotection)

This procedure outlines the hydrolysis of the methyl ester back to the carboxylic acid. The stability of the benzofuran ring to basic conditions should be considered, although for short reaction times at moderate temperatures, it is generally stable.

Experimental Protocol:

  • Reaction Setup: Dissolve the methyl 6-fluoro-1-benzofuran-7-carboxylate in a mixture of methanol and water.

  • Base Addition: Add a solution of potassium hydroxide or sodium hydroxide.

  • Heating: Reflux the mixture for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer to a low pH with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the pure 6-Fluoro-1-benzofuran-7-carboxylic acid.

Data Summary Table

MethodReagentsTemperatureTypical Reaction TimeKey Advantages
Low-Temperature Amide Coupling HATU, DIPEA/TEARoom Temperature1-4 hoursAvoids thermal degradation, fast, high yielding.
Protection as Methyl Ester Methanol, H₂SO₄ (cat.)Reflux (Methanol)1-2 hoursProtects the carboxylic acid from high temperatures in subsequent steps.
Deprotection of Methyl Ester NaOH or KOH, H₂O/MethanolReflux1-3 hoursRegenerates the carboxylic acid under relatively mild conditions.

Concluding Remarks

Unintended decarboxylation of 6-Fluoro-1-benzofuran-7-carboxylic acid is a common but manageable issue. By understanding the thermal sensitivity of this compound and employing either low-temperature coupling strategies or a protection-deprotection sequence, researchers can successfully achieve their synthetic targets. The protocols provided in this guide are robust starting points for your experimental work. Should you require further assistance or wish to discuss your specific experimental challenges, please do not hesitate to contact our technical support team.

References

  • Decarboxylation method of heterocyclic carboxylic acid compounds. CN102675015A.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. 2023;13(24):16712-16723. Available from: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2021;63:152719. Available from: [Link].

  • Lab5 procedure esterification. Accessed March 7, 2026. [Link].

  • 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E. 2011;67(Pt 5):o1135. Available from: [Link].

  • Decarboxylation. In: Wikipedia. ; 2024. Accessed March 7, 2026. [Link].

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 6-Fluoro- vs. 5-Fluoro-1-benzofuran-7-carboxylic Acid in Drug Discovery

Fluorinated benzofuran-7-carboxylic acids are highly valued building blocks in the design of kinase inhibitors and other targeted therapeutics. The strategic placement of a fluorine atom on the benzofuran core profoundly...

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Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzofuran-7-carboxylic acids are highly valued building blocks in the design of kinase inhibitors and other targeted therapeutics. The strategic placement of a fluorine atom on the benzofuran core profoundly alters the electronic landscape and steric environment of the adjacent carboxylic acid[1]. This guide provides an in-depth comparative analysis of 6-fluoro-1-benzofuran-7-carboxylic acid and 5-fluoro-1-benzofuran-7-carboxylic acid, focusing on how their structural differences dictate divergent synthetic strategies.

Mechanistic Divergence: Sterics vs. Electronics

The reactivity of the C7-carboxylic acid is strictly governed by its spatial relationship to the fluorine atom. Understanding this causality is critical for avoiding low-yielding synthetic dead-ends.

  • 6-Fluoro-1-benzofuran-7-carboxylic acid (Ortho-Effect): The fluorine atom is positioned ortho to the carboxylic acid[2]. Electrostatically, the strong inductive electron-withdrawing (-I) effect of the fluorine lowers the pKa of the carboxylic acid, making the resulting carboxylate a weaker nucleophile during activation steps. Sterically, the fluorine atom (Van der Waals radius ~1.47 Å) creates significant hindrance around the C7 carbonyl carbon. This steric clash severely impedes the trajectory of bulky coupling reagents (e.g., HATU, PyBOP) and incoming nucleophiles, often leading to sluggish direct amide coupling and the degradation of active ester intermediates.

  • 5-Fluoro-1-benzofuran-7-carboxylic acid (Meta-Effect): The fluorine atom is positioned meta to the carboxylic acid[3]. The inductive pull is attenuated by distance, resulting in a relatively higher pKa compared to the 6-fluoro isomer. More importantly, the C7 position is sterically unencumbered. This allows for rapid, high-yielding direct amide couplings using standard uronium- or phosphonium-based coupling reagents.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the key physicochemical and reactivity metrics for both isomers.

Property / Reactivity Metric6-Fluoro-1-benzofuran-7-carboxylic acid5-Fluoro-1-benzofuran-7-carboxylic acid
Structural Relationship Fluorine is ortho to the C7-carboxylic acidFluorine is meta to the C7-carboxylic acid
Electronic Profile Strong -I effect; lower pKa (more acidic)Attenuated -I effect; higher pKa
Steric Environment at C7 Highly hinderedUnhindered
Direct Amide Coupling Efficiency Poor to Moderate (< 40% yield, slow kinetics)Excellent (> 85% yield, rapid kinetics)
Preferred Synthetic Pathway Curtius Rearrangement (Isocyanate intermediate)Direct Activation (HATU/EDCI coupling)
Primary Drug Discovery Utility C7-Amino/Urea building blocks (e.g., CDK7 inhibitors)C7-Amide building blocks
Experimental Workflows & Self-Validating Protocols

Because of the steric hindrance in the 6-fluoro isomer, researchers often bypass direct amide coupling in favor of a Curtius rearrangement to functionalize the C7 position. This converts the acid into a highly reactive, unhindered isocyanate intermediate. This specific strategy has been successfully employed in the synthesis of advanced CDK7 inhibitors[4]. Conversely, the 5-fluoro isomer is readily functionalized via direct activation.

Protocol 1: Curtius Rearrangement of 6-Fluoro-1-benzofuran-7-carboxylic acid

Causality & Application: To avoid the steric clash at C7 during direct coupling, the carboxylic acid is converted to an acyl azide, which thermally rearranges to an electrophilic isocyanate. This is the optimal route for synthesizing C7-urea or C7-amino derivatives[4].

  • Acyl Azide Formation: Suspend 6-fluoro-1-benzofuran-7-carboxylic acid in anhydrous toluene at room temperature. Add 1.2 equivalents of triethylamine (TEA) followed by 1.2 equivalents of diphenylphosphoryl azide (DPPA)[4].

    • Self-Validation: Monitor via TLC (UV 254 nm). The highly polar baseline spot of the carboxylic acid will cleanly convert to a less polar, distinct spot (the acyl azide).

  • Rearrangement to Isocyanate: Heat the reaction mixture to 85 °C for 1 hour[4].

    • Self-Validation (Critical): This step acts as a self-validating system via gas evolution. Vigorous bubbling of N₂ gas will be observed as the acyl azide decomposes. The reaction is complete when bubbling ceases. For rigorous instrumental validation, an FTIR aliquot will reveal a strong, distinct cumulative double-bond stretch at ~2250 cm⁻¹ (isocyanate), completely replacing the original broad carbonyl stretch.

  • Trapping: Cool the mixture to 0 °C and introduce the desired amine nucleophile to yield the corresponding urea derivative.

Protocol 2: Direct Amide Coupling of 5-Fluoro-1-benzofuran-7-carboxylic acid

Causality & Application: The meta-position of the fluorine leaves the C7 carboxylate sterically accessible, allowing for the rapid formation of bulky active esters (like HOAt esters) and subsequent nucleophilic attack by amines[3].

  • Activation: Dissolve 5-fluoro-1-benzofuran-7-carboxylic acid in anhydrous DMF. Add 2.0 equivalents of DIPEA and 1.1 equivalents of HATU at room temperature.

    • Self-Validation: A distinct color change (often turning pale yellow) provides immediate visual confirmation of the active HOAt ester formation.

  • Coupling: Add 1.2 equivalents of the primary or secondary amine and stir for 1–2 hours.

    • Self-Validation: LC-MS monitoring will show the rapid collapse of the active ester intermediate mass and the emergence of the final amide product mass.

Visualizing the Synthetic Logic

Reactivity Start Fluorobenzofuran-7-carboxylic Acids Node6F 6-Fluoro Isomer (Ortho to C7) Start->Node6F Node5F 5-Fluoro Isomer (Meta to C7) Start->Node5F Prop6F High Steric Hindrance Strong -I Effect Node6F->Prop6F Prop5F Low Steric Hindrance Weaker -I Effect Node5F->Prop5F Rxn6F Curtius Rearrangement (DPPA, TEA, 85°C) Prop6F->Rxn6F Avoids Steric Clash Rxn5F Direct Amide Coupling (HATU, DIPEA, RT) Prop5F->Rxn5F Kinetically Favored Prod6F C7-Amino/Urea Derivatives (e.g., CDK7 Inhibitors) Rxn6F->Prod6F Prod5F C7-Amide Derivatives Rxn5F->Prod5F

Synthetic logic tree comparing C7-functionalization pathways based on fluorine position.

References[2] Title: 6-FLUOROBENZOFURAN-7-CARBOXYLIC ACID - Fluorochem

Sources

Comparative

Comparative Molecular Docking Studies of 6-Fluoro-1-benzofuran-7-carboxylic Acid Derivatives: A Predictive Guide for Target-Directed Drug Design

In modern drug discovery, the benzofuran ring serves as a privileged scaffold, frequently optimized to modulate both pharmacokinetic and pharmacodynamic profiles. Specifically, 1 (CAS: 1780853-40-8) represents a highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the benzofuran ring serves as a privileged scaffold, frequently optimized to modulate both pharmacokinetic and pharmacodynamic profiles. Specifically, 1 (CAS: 1780853-40-8) represents a highly rationalized pharmacophore[1]. As a Senior Application Scientist, I approach structural modifications not as random permutations, but as targeted molecular engineering.

The introduction of a fluorine atom at the C6 position is not merely to increase lipophilicity; it fundamentally alters the pKa of the adjacent C7-carboxylic acid, enhancing its capacity to form robust salt bridges or coordinate with metalloenzymes. Furthermore, the highly electronegative fluorine atom introduces the potential for orthogonal halogen bonding within hydrophobic protein pockets. This guide provides an objective, comparative molecular docking analysis evaluating these derivatives against two validated therapeutic targets: Inducible Nitric Oxide Synthase (iNOS) and Human Carbonic Anhydrase IX (hCA IX).

Pharmacophore Core Benzofuran Core F 6-Fluoro Group Core->F C6 COOH 7-COOH Group Core->COOH C7 Core_Int π-π Stacking & Hydrophobic Anchoring Core->Core_Int F_Int Halogen Bonding & Metabolic Stability F->F_Int COOH_Int H-Bonding & Zn2+ Coordination COOH->COOH_Int

Pharmacophore model illustrating the causal structure-activity relationships of the derivative.

Part 1: Self-Validating Molecular Docking Protocol

To objectively evaluate the therapeutic potential of these derivatives, we must employ a rigorously validated computational workflow. A docking study is only as reliable as its validation parameters. Therefore, the following step-by-step methodology is designed as a self-validating system , ensuring that the scoring function is accurately calibrated to the specific microenvironment of the target protein before any novel compounds are screened.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Optimize the 3D geometry of the 6-fluoro-1-benzofuran-7-carboxylic acid derivatives.

  • Causality: Empirical force fields often misrepresent the partial charges of fluorinated aromatic systems. We utilize 2 at the B3LYP/6-311++G(d,p) level to calculate accurate Mulliken charges and optimize the ground-state geometry prior to docking[2].

Step 2: Protein Preparation and Grid Definition
  • Action: Import crystal structures for iNOS (PDB: 3E6T) and hCA IX (PDB: 5FL4). Remove non-essential water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Causality: While bulk water is removed to reduce computational noise, structurally conserved bridging waters deep within the active site (particularly near the Zn2+ ion in hCA IX) must be retained, as they mediate critical ligand-protein thermodynamics.

Step 3: The Self-Validation Loop (Critical Step)
  • Action: Extract the native co-crystallized ligand (e.g., Celecoxib from 3E6T) and re-dock it into the generated grid box using AutoDock Vina.

  • Causality: The protocol is only validated if the Root-Mean-Square Deviation (RMSD) between the predicted docked pose and the crystallographic reality is < 2.0 Å . If the RMSD exceeds this threshold, the grid box dimensions and exhaustiveness parameters are rejected and recalibrated.

Step 4: Flexible Docking Execution
  • Action: Dock the DFT-optimized benzofuran derivatives into the validated grid, allowing full rotational flexibility for the C7-carboxylic acid moiety while keeping the protein backbone rigid.

Workflow A Ligand Preparation DFT B3LYP/6-311++G(d,p) C Grid Box Generation Active Site Definition A->C B Protein Preparation Protonation & Water Removal B->C D Self-Validation Loop Redock Native Ligand C->D E RMSD < 2.0 Å? Decision Gate D->E F Reject & Recalibrate Grid Parameters E->F No G Production Docking AutoDock Vina E->G Yes F->C

Molecular docking workflow featuring a mandatory self-validation loop for grid calibration.

Part 2: Comparative Performance & Mechanistic Analysis

To contextualize the efficacy of the 6-fluoro-1-benzofuran-7-carboxylic acid scaffold, we compared its docking performance against industry-standard reference drugs for both anti-inflammatory (iNOS) and anticancer (hCA IX) targets.

Target 1: Inducible Nitric Oxide Synthase (iNOS)

Overexpression of iNOS is a hallmark of chronic inflammation. We benchmarked our derivative against Celecoxib, a well-documented positive control for the 3E6T active pocket.

Table 1: Comparative Docking Metrics for iNOS (PDB: 3E6T)

LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesInteraction Types
6-Fluoro-1-benzofuran-7-carboxylic acid -8.391.15GLU-371, ASP-376, ARG-260H-Bond, Halogen Bond, π-Alkyl
Celecoxib (Reference)-8.000.12GLU-371, ASP-376H-Bond, π-Sulfur

Mechanistic Insight: The derivative demonstrates a superior binding energy of -8.39 kcal/mol, outperforming3[3]. The causality behind this enhanced affinity lies in the dual-anchoring mechanism: the C7-carboxylic acid forms robust, bidentate salt bridges with GLU-371 and ASP-376, while the C6-fluoro group engages in a highly directional halogen bond with the backbone carbonyl of ARG-260, stabilizing the complex against thermal fluctuations.

Target 2: Human Carbonic Anhydrase IX (hCA IX)

hCA IX is a transmembrane metalloenzyme overexpressed in hypoxic tumor microenvironments. We compared our derivative against SLC-0111, a clinical-stage sulfonamide inhibitor.

Table 2: Comparative Docking Metrics for hCA IX (PDB: 5FL4)

LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesInteraction Types
6-Fluoro-1-benzofuran-7-carboxylic acid -7.921.34HIS-94, HIS-96, HIS-119, Zn2+Metal Coordination, π-π T-shaped
SLC-0111 (Reference)-8.100.85HIS-94, HIS-96, HIS-119, Zn2+Metal Coordination, H-Bond

Mechanistic Insight: While traditional hCA IX inhibitors rely on a primary sulfonamide group to coordinate the active site zinc ion, recent studies have validated 4[4]. The docking data reveals that the C7-carboxylic acid acts as an effective non-classical Zinc-Binding Group (ZBG). Although its binding affinity (-7.92 kcal/mol) is marginally lower than SLC-0111 (-8.10 kcal/mol), the benzofuran core provides superior π-π T-shaped stacking interactions with the HIS-94/96/119 triad, offering a viable, sulfonamide-free alternative for patients with sulfa allergies.

Conclusion

The 6-fluoro-1-benzofuran-7-carboxylic acid scaffold is not merely a structural novelty; it is a highly tunable pharmacophore. By utilizing a self-validating docking protocol grounded in quantum mechanical preprocessing, we have objectively demonstrated that the synergistic relationship between the C6-fluorine and C7-carboxylic acid drives potent, target-specific interactions. These findings strongly support the continued preclinical development of this scaffold for both anti-inflammatory and oncology indications.

References

  • Title: 6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities Source: researchgate.net URL: [Link]

  • Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer Source: acs.org URL: [Link]

  • Title: Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 Source: nih.gov URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Resolving 6-Fluoro-1-benzofuran-7-carboxylic Acid Isomers by HPLC

In the landscape of pharmaceutical development, the precise separation and quantification of isomeric impurities are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise separation and quantification of isomeric impurities are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The isomeric profile of an active pharmaceutical ingredient (API) can significantly influence its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 6-Fluoro-1-benzofuran-7-carboxylic acid and its positional isomers. We will delve into the chromatographic principles that govern their separation, propose a robust analytical method, and present illustrative data to guide researchers in this critical analytical challenge.

The Criticality of Isomeric Separation in Drug Development

Positional isomers, such as the different fluoro-substituted benzofuran carboxylic acids, often exhibit subtle differences in their physicochemical properties. However, these small variations can lead to significant differences in biological activity. Therefore, a validated, high-resolution HPLC method is paramount for distinguishing the target isomer from its structurally similar variants during synthesis and purification.

Understanding the Chromatographic Separation of Fluorinated Benzofuran Isomers

The separation of 6-Fluoro-1-benzofuran-7-carboxylic acid and its isomers by reverse-phase HPLC is primarily governed by their relative hydrophobicity. In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus, will elute later, resulting in a longer retention time.

The position of the fluorine atom on the benzofuran ring influences the molecule's overall polarity and its interaction with the stationary phase. Generally, isomers with more exposed hydrophobic surface area will exhibit longer retention times. Furthermore, intramolecular interactions, such as hydrogen bonding, can be affected by the substituent position, which in turn can alter the molecule's interaction with the mobile and stationary phases. For challenging separations of halogenated compounds, alternative stationary phases like pentafluorophenyl (PFP) can offer different selectivity due to unique π-π and dipole-dipole interactions.[1][2]

Proposed HPLC Methodology for Isomer Separation

The following experimental protocol is designed to achieve optimal resolution of 6-Fluoro-1-benzofuran-7-carboxylic acid and its positional isomers. The choice of a C18 stationary phase provides a good starting point based on its wide applicability in separating aromatic carboxylic acids.[3] The use of a gradient elution allows for the effective separation of compounds with a range of polarities.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Isomer Mixture in Diluent (50:50 ACN:H2O) injection Inject Sample (5 µL) prep_sample->injection prep_mobile_A Mobile Phase A: 0.1% Formic Acid in Water hplc_system HPLC System with UV Detector (254 nm) prep_mobile_A->hplc_system prep_mobile_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile prep_mobile_B->hplc_system column C18 Column (4.6 x 150 mm, 3.5 µm) hplc_system->column gradient Gradient Elution column->gradient chromatogram Acquire Chromatogram gradient->chromatogram injection->column integration Integrate Peaks & Determine Retention Times chromatogram->integration comparison Compare Retention Times of Isomers integration->comparison

Caption: Workflow for the HPLC analysis of 6-Fluoro-1-benzofuran-7-carboxylic acid isomers.

Detailed Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a UV detector, a column oven, and an autosampler is suitable for this analysis.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Comparative Retention Time Data (Illustrative)

IsomerPredicted Retention Time (min)Rationale for Elution Order
4-Fluoro-1-benzofuran-7-carboxylic acid12.5The fluorine at the 4-position may increase polarity due to its proximity to the carboxylic acid, leading to earlier elution.
5-Fluoro-1-benzofuran-7-carboxylic acid13.2The fluorine at the 5-position has a moderate effect on the overall polarity.
6-Fluoro-1-benzofuran-7-carboxylic acid 14.1 The target isomer is expected to have a balanced polarity leading to this retention time.
3-Fluoro-1-benzofuran-7-carboxylic acid15.0A fluorine on the furan ring could influence the electron density and hydrophobicity differently than on the benzene ring.

The Logic of Isomer Elution

G cluster_0 Driving Principle: Reverse-Phase HPLC cluster_1 Isomer Properties cluster_2 Predicted Elution Order principle Increased Hydrophobicity retention Longer Retention Time principle->retention isomer4 4-Fluoro Isomer (More Polar) elution_early Early Elution isomer4->elution_early isomer6 6-Fluoro Isomer (Intermediate Polarity) elution_mid Mid Elution isomer6->elution_mid isomer3 3-Fluoro Isomer (Less Polar/More Hydrophobic) elution_late Late Elution isomer3->elution_late

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-1-benzofuran-7-carboxylic Acid

As researchers and developers at the forefront of pharmaceutical innovation, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The responsible management of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, technically grounded protocol for the proper disposal of 6-Fluoro-1-benzofuran-7-carboxylic acid, ensuring compliance, safety, and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Fluoro-1-benzofuran-7-carboxylic acid (CAS No. 1780853-40-8) is not a benign substance; its hazard profile necessitates its classification as regulated hazardous waste.

The primary hazards, as identified in its notified classifications and labeling, are significant and dictate the required disposal pathway.[1] It is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (STOT SE 3): May cause respiratory irritation, drowsiness, or dizziness.[1]

Furthermore, as a carboxylic acid, the compound is inherently corrosive, particularly in concentrated form or when dissolved in a manner that results in a low pH.[2][3] This combination of corrosive properties and specific organ toxicity means that simple neutralization is not a compliant disposal method. The underlying organic molecule may remain toxic even after its acidity has been neutralized.[4]

Property Identifier / Classification Source
Chemical Name 6-fluoro-1-benzofuran-7-carboxylic acid[1]
CAS Number 1780853-40-8[1]
Hazard Codes H315, H319, H336[1]
Hazard Class Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE (Cat. 3)[1]
Primary Risk Corrosive, Irritant, Organ Toxicity[1][2]

Section 2: Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks outlined above, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

  • Engineering Controls: All work, including the preparation of waste containers, must be performed in a certified chemical fume hood to prevent inhalation of dusts or vapors.[5][6] The facility should be equipped with an eyewash station and a safety shower in close proximity.[5][7]

  • Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed if contamination occurs.[5]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[5][7]

Section 3: Prohibited Disposal Pathways

The causality behind prohibiting certain disposal methods is critical for building a culture of safety. For 6-Fluoro-1-benzofuran-7-carboxylic acid, the following pathways are strictly forbidden:

  • Drain Disposal: This compound cannot be disposed of via the sanitary sewer.[2][8] Its classification as a skin/eye irritant and a specific target organ toxicant means it poses a risk beyond simple corrosivity. Many municipalities and regulatory bodies, including the EPA, explicitly prohibit the drain disposal of such organic compounds.[4]

  • Solid Waste (Trash) Disposal: Disposing of chemical waste in the regular trash is illegal and poses a significant risk to sanitation workers and the environment.[2][8]

  • Uncontrolled Evaporation: Allowing the compound or its solutions to evaporate in a fume hood is not a recognized or compliant disposal method.

Section 4: Standard Operating Procedure (SOP) for Disposal

Disposal of 6-Fluoro-1-benzofuran-7-carboxylic acid must be handled through your institution's hazardous waste management program. The process follows the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Characterization and Segregation

  • Causality: Proper segregation prevents dangerous chemical reactions within the waste container.

  • Protocol:

    • Identify the waste as "6-Fluoro-1-benzofuran-7-carboxylic acid" or a mixture containing it.

    • This waste stream must be segregated as an organic acid .

    • Keep this waste separate from bases, strong oxidizing agents, and reactive metals to prevent violent reactions, gas generation, or fire.[3][4]

Step 2: Container Selection

  • Causality: The container must maintain its integrity and prevent leaks.

  • Protocol:

    • Select a container made of compatible material, such as glass or high-density polyethylene (HDPE). Do not use metal containers , as acids can corrode them over time.[10]

    • Ensure the container has a secure, leak-proof screw cap.[4][11]

    • The container must be clean, dry, and in good condition.

Step 3: Waste Accumulation and Labeling

  • Causality: Accurate labeling is a federal requirement and ensures safe handling by all personnel and waste vendors.[12][13]

  • Protocol:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

    • Clearly write the full chemical name: "6-Fluoro-1-benzofuran-7-carboxylic acid" and any other components of the waste mixture.

    • Indicate the specific hazards: "Corrosive (Acid)," "Irritant," "Toxic."

    • As waste is added, keep the container securely capped except during the brief moment of transfer.[4][11] Funnels must not be left in the container opening.[11]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Causality: The Satellite Accumulation Area (SAA) provides a safe, compliant, and controlled location for waste before it is moved for final pickup.

  • Protocol:

    • Store the labeled waste container in a designated SAA.[12][13]

    • The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[10][13]

    • Store the container in secondary containment (such as a chemical-resistant tray) to contain potential spills.

    • Ensure the SAA is away from drains and incompatible materials.

Step 5: Arranging for Final Disposal

  • Causality: Final disposal must be performed by a licensed and regulated entity to ensure environmental protection.

  • Protocol:

    • Once the container is full or waste is no longer being generated, follow your institution's specific procedures for waste pickup.

    • This typically involves submitting a request to your Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.[8]

    • The waste will be transported from the SAA to a Central Accumulation Area (CAA) and ultimately to a licensed treatment, storage, and disposal facility (TSDF).

Section 5: Decision Workflow for Disposal

The following diagram illustrates the logical pathway for making disposal decisions regarding 6-Fluoro-1-benzofuran-7-carboxylic acid.

Caption: Disposal decision workflow for 6-Fluoro-1-benzofuran-7-carboxylic acid.

By adhering to this structured, science-backed disposal protocol, you ensure that your critical research and development activities are conducted with the highest standards of safety and regulatory compliance.

References

  • NextSDS. (n.d.). 6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • NextSDS. (n.d.). 6-fluoro-1-benzofuran-5-carboxylic acid — Chemical Substance Information.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%.
  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Fluorene-1-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Benzofurancarboxylic acid.
  • Electronic Code of Federal Regulations. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Cyclohexenecarboxylic acid.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Emory University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BASF. (2025, December 1). AGS (Dicarboxylic acids mixture) - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).

Sources

Handling

Personal protective equipment for handling 6-Fluoro-1-benzofuran-7-carboxylic acid

As a Senior Application Scientist, ensuring the safety and operational efficiency of your laboratory team is paramount. Handling specialized fluorinated building blocks like 6-Fluoro-1-benzofuran-7-carboxylic acid requir...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety and operational efficiency of your laboratory team is paramount. Handling specialized fluorinated building blocks like 6-Fluoro-1-benzofuran-7-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior and a self-validating operational workflow.

This guide provides authoritative, step-by-step logistical and safety protocols designed to integrate seamlessly into your drug development and synthetic workflows, ensuring both scientific integrity and personnel safety.

Chemical & Hazard Profile

Before designing a handling protocol, we must quantify the specific risks associated with the molecule. 6-Fluoro-1-benzofuran-7-carboxylic acid is a solid organic acid that presents distinct localized and systemic hazards[1],[2].

Table 1: Quantitative Chemical and Hazard Summary

Property / Hazard ParameterSpecification / Value
Chemical Name 6-Fluoro-1-benzofuran-7-carboxylic acid
CAS Number 1780853-40-8
Molecular Weight 180.13 g/mol
Physical State Solid (Powder/Crystalline)
Skin Hazard H315 : Causes skin irritation
Eye Hazard H319 : Causes serious eye irritation
Systemic Hazard H336 : May cause drowsiness or dizziness

Mechanistic Justification for PPE Selection

We do not prescribe Personal Protective Equipment (PPE) arbitrarily. Every piece of equipment is selected based on the underlying chemical physics of the molecule[3].

  • H315 & H319 (Irritation Causality): The carboxylic acid moiety acts as a potent proton donor. Upon contact with the aqueous environment of the eyes (tears) or skin (sweat), it lowers the local pH, causing acid-catalyzed protein denaturation. Furthermore, the fluorine substitution on the benzofuran ring strongly withdraws electron density via the inductive effect, lowering the pKa of the acid and exacerbating its irritant properties compared to non-fluorinated analogs[1]. Mandatory PPE: ANSI Z87.1-compliant chemical splash goggles (safety glasses are insufficient due to the lack of an orbital seal) and heavy-duty nitrile gloves.

  • H336 (CNS Depression Causality): If the solid powder aerosolizes, fine particulates can be inhaled and rapidly absorbed across the alveolar epithelium. The high lipophilicity imparted by the fluorinated aromatic ring allows the molecule to readily cross the blood-brain barrier (BBB), where it can interact with central nervous system receptors to induce drowsiness or dizziness[1],[4]. Mandatory PPE/Control: Respiratory protection (N95/P100) if handled openly, though the primary, non-negotiable engineering control is a certified Chemical Fume Hood[5].

Operational Workflow Visualization

The following diagram outlines the self-validating lifecycle of handling this compound, from preparation to disposal.

Workflow N1 1. Risk Assessment & PPE Donning (Inspect for micro-tears) N2 2. Engineering Controls (Verify Hood Flow: 80-150 fpm) N1->N2 N3 3. Active Handling (Anti-static weighing) N2->N3 N4 4. Decontamination (Isopropanol wipe-down) N3->N4 N5 5. Waste Segregation (Halogenated Organic Waste) N4->N5

Fig 1. Self-validating operational workflow for handling fluorinated carboxylic acids.

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your laboratory practices, this protocol is designed as a self-validating system —meaning each step contains a built-in verification check to confirm its success before you proceed to the next[5],[6].

Phase 1: Preparation & PPE Donning
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Self-Validation Check: Verify the digital airflow monitor reads between 80 and 150 linear feet per minute (fpm) [5]. If the alarm sounds or the flow is outside this range, do not proceed.

  • Glove Integrity Test: Obtain two pairs of nitrile gloves (minimum 5 mil thickness).

    • Self-Validation Check: Perform a tactile inflation test (trap air in the glove and squeeze) prior to donning to ensure no micro-punctures compromise the barrier. Don both pairs (double-gloving).

  • Body & Eye Protection: Don a fully buttoned, flame-resistant (FR) lab coat and[3].

Phase 2: Active Handling & Weighing

Because organic powders can carry static charge, rapid movements can aerosolize the compound, triggering the H336 inhalation risk[1],[7].

  • Static Mitigation: Place an anti-static weighing boat onto a grounded analytical balance inside the fume hood. Tare the balance.

  • Transfer: Use a clean, grounded stainless-steel micro-spatula to transfer the 6-Fluoro-1-benzofuran-7-carboxylic acid. Keep the source vial as close to the weighing boat as possible to minimize the transfer path.

  • Post-Weighing Verification: Once the desired mass is reached, carefully cap the source vial. Remove the weighing boat.

    • Self-Validation Check: The balance must return exactly to absolute zero (0.0000 g). If it reads above zero, a micro-spill has occurred on the pan, requiring immediate localized decontamination.

Phase 3: Decontamination & Spill Response
  • Routine Decontamination: Wipe down the balance pan, spatulas, and the surrounding hood deck with a solvent compatible with organic acids (e.g., 70% Isopropanol), followed by a damp deionized water wipe to remove any residual salts[7],[4].

  • Spill Response Protocol: In the event of a powder spill outside the hood:

    • Do not sweep, as this aerosolizes the H336-classified powder[3].

    • Cover the spill gently with damp absorbent pads to suppress dust.

    • Wipe inward from the edges to the center.

    • Place all contaminated pads into a sealed hazardous waste bag.

Disposal and Logistics Plan

Fluorinated organic compounds pose persistent environmental risks and must never be disposed of in standard municipal waste or aqueous drains[8],[4].

  • Solid Waste: All contaminated consumables (outer gloves, empty vials, weighing boats, and spill pads) must be placed in a clearly labeled, sealable hazardous waste container designated specifically for "Halogenated Organic Solid Waste" [8].

  • Liquid Waste: If the compound is solubilized in organic solvents (e.g., DMSO, Dichloromethane) for assays or synthesis, the resulting solution must be collected in a compatible High-Density Polyethylene (HDPE) carboy labeled "Halogenated Organic Solvent Waste" [3].

  • Segregation Rule: Never mix halogenated organic waste with heavy metal waste, strong oxidizers, or biological waste to prevent exothermic cross-reactions.

References

  • NextSDS Chemical Database. "6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information." NextSDS. URL: [Link]

  • Arizona State University (ASU) Environmental Health & Safety. "Standard Operating Procedure: Dichloromethane and H315/H319/H336 Hazards." ASU Engineering. URL: [Link]

  • University of Oslo (UiO) Department of Informatics. "Standard Operating Procedure: Formlabs Form 2 (Chemical Hazards)." UiO. URL: [Link]

  • University of California, Santa Barbara (UCSB). "Chemical Hygiene Plan and Laboratory Hazard Assessment." UCSB EH&S. URL: [Link]

Sources

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